4-Iodopyridine
Descripción
Propiedades
IUPAC Name |
4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-87-2 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Iodopyridine from 4-Aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodopyridine from 4-aminopyridine (B3432731), a key transformation in the development of various pharmaceutical compounds. This document details the underlying chemical principles, offers a step-by-step experimental protocol, presents a comparative analysis of reaction conditions and yields, and visualizes the process for enhanced understanding.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from the readily available 4-aminopyridine is a common yet critical process. The primary route for this conversion involves the diazotization of the amino group on the pyridine (B92270) ring, followed by a Sandmeyer-type reaction where the diazonium group is displaced by an iodide ion. This guide will focus on this well-established and efficient methodology.
Reaction Mechanism and Signaling Pathway
The synthesis proceeds in two main stages:
-
Diazotization: 4-Aminopyridine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt, forming 4-pyridinediazonium chloride.
-
Iodination (Sandmeyer-type Reaction): The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic substitution by the iodide ion to yield this compound. While the classic Sandmeyer reaction often employs a copper(I) catalyst, the iodination can often proceed effectively without a catalyst.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 4-aminopyridine. This protocol is a composite of established methods and should be adapted and optimized for specific laboratory conditions.
Materials and Reagents
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Cuprous Iodide (CuI) (optional, as catalyst)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Step-by-Step Procedure
Caption: Experimental workflow for this compound synthesis.
Detailed Protocol:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminopyridine (0.02 mol, 1.88 g).
-
To this, add a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL). Stir until the 4-aminopyridine is completely dissolved.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.[1]
-
In a separate beaker, dissolve sodium nitrite (0.022 mol, 1.52 g) in cold water (5 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 4-aminopyridine solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour to ensure the complete formation of the 4-pyridinediazonium chloride solution.[1]
-
-
Iodination Reaction:
-
In a separate larger beaker, dissolve potassium iodide (0.03 mol, 4.98 g) in water. If a catalyst is to be used, cuprous iodide (0.002 mol, 0.38 g) can be added to this solution.
-
Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
-
Data Presentation: Comparison of Reaction Conditions
The yield of this compound can be influenced by various factors, including the specific reagents, temperature, and reaction time. The following table summarizes quantitative data from different reported methods for the synthesis of iodo-pyridines via diazotization.
| Starting Material | Diazotizing Agent | Iodinating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Aminopyridine | NaNO₂ / HCl | KI | None | 0-5 | 1 h (diazotization) | Not specified | (Adapted from[1]) |
| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI / CuI | CuI | 0-5 | 2 h | 65-83 | [2] |
| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI / CuI | CuI | 0-5, then 100 | 2 h | 82.8 | [2] |
| 3,5-Dibromo-4-aminopyridine | NaNO₂ / H₂SO₄ | KI | None | 0-5 | Not specified | 67.2 | [2] |
| Aromatic Amines | NaNO₂ / p-TsOH | KI | None | Room Temp | 10-30 min | Good yields | [3] |
| 4-Amino-2-chloronicotinonitrile | NaNO₂ / HCl | KI | None | 0-5, then RT | 2-4 h | Not specified | [4] |
Conclusion
The synthesis of this compound from 4-aminopyridine via diazotization followed by a Sandmeyer-type iodination is a robust and efficient method. Careful control of the reaction temperature during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt. The subsequent iodination can be performed with or without a copper catalyst, although the use of a catalyst may improve the yield and reaction rate in some cases. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
diazotation-Sandmeyer reaction for 4-iodopyridine synthesis
An In-depth Technical Guide to the Diazotation-Sandmeyer Reaction for 4-Iodopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound from 4-aminopyridine (B3432731) via the diazotation-Sandmeyer reaction. It includes a detailed reaction mechanism, step-by-step experimental protocols, a summary of quantitative data, and process visualizations to support research and development in medicinal chemistry and organic synthesis.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the transformation of primary aromatic amines into aryl halides, nitriles, and other functional groups.[1][2][3] The process involves two key steps: the diazotization of an aryl amine to form a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt.[2][3]
For the synthesis of this compound, the starting material is 4-aminopyridine. This amine is first converted to its corresponding pyridine-4-diazonium salt.[4][5] Subsequently, the diazonium group is replaced by iodine. A notable feature of the iodination step in a Sandmeyer-type reaction is that it typically proceeds efficiently with the addition of an iodide salt, such as potassium iodide (KI), without the need for a copper(I) catalyst.[6][7][8] This reaction provides an effective route to this compound, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[9][10]
Reaction Mechanism and Workflow
The overall transformation from 4-aminopyridine to this compound occurs in two primary stages:
-
Diazotization : A primary aromatic amine, 4-aminopyridine, is treated with nitrous acid (HNO₂) to form a pyridine-4-diazonium salt.[11] The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric or sulfuric acid.[12][13] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which is typically not isolated.[12]
-
Iodination (Sandmeyer-type reaction) : The diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide nucleophile results in the formation of this compound and the evolution of nitrogen gas.[8] This substitution is initiated by a single electron transfer, leading to the formation of an aryl radical.[2][8]
Below is a diagram illustrating the chemical reaction pathway.
Caption: Chemical pathway for this compound synthesis.
Experimental Protocols
The following protocols are compiled from established methods for the diazotation of 4-aminopyridine and subsequent iodination.[5][8][14][15]
Materials and Reagents
-
4-Aminopyridine (C₅H₆N₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) (for quenching)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Ethanol/Water or n-Hexane for recrystallization
-
Distilled water
-
Ice
Detailed Methodology
Step 1: Preparation of the Diazonium Salt Solution (Diazotization)
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-aminopyridine in dilute mineral acid. For example, dissolve 0.02 mol of 4-aminopyridine in a mixture of 10 mL of concentrated HCl and 10 mL of water.[5]
-
Cool the flask in an ice-salt bath to bring the internal temperature down to 0-5 °C with constant stirring.[12][14][15]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.2 equivalents) in cold distilled water.[5][8]
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-aminopyridine solution. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[12][15]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[8][12][14] The resulting solution contains the pyridine-4-diazonium salt and should be used immediately in the next step.[12]
Step 2: Synthesis of this compound (Iodination)
-
Prepare a solution of potassium iodide (e.g., 2-4 equivalents) in a minimal amount of distilled water.
-
Slowly add the KI solution to the cold diazonium salt solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.[8][14] Some procedures may call for gentle heating (e.g., up to 80-100 °C) to drive the reaction to completion.[15] Nitrogen gas will evolve during this step.
Step 3: Product Isolation and Purification
-
Pour the final reaction mixture into a beaker containing crushed ice.
-
If the solution has a dark color due to the presence of excess iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.[14]
-
Carefully neutralize the acidic solution by adding a base, such as 10% aqueous sodium hydroxide, until the pH is approximately 7.5-8.0.[14][15]
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[8][14]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture or n-hexane, to yield pure this compound.[14][15]
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value/Description | Source(s) |
| Starting Material | 4-Aminopyridine | [5][14] |
| Product | This compound | [10][14] |
| Chemical Formula | C₅H₄IN | [10] |
| Molecular Weight | 205.00 g/mol | [10] |
| Reported Yield | 65-83% (for a related synthesis) | [15] |
| Melting Point | 92.0 - 96.0 °C | [10] |
| Appearance | White crystalline solid to brownish-green solid | [9][10] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. oaji.net [oaji.net]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 9. Page loading... [guidechem.com]
- 10. chempanda.com [chempanda.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. This compound(CAS:15854-87-2) [cuikangsynthesis.com]
- 15. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
Navigating the Synthesis of 4-Iodopyridine: A Technical Guide to Direct Iodination Strategies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct C-H iodination of pyridine (B92270) to selectively yield 4-iodopyridine presents a significant challenge in synthetic chemistry. Due to the electron-deficient nature of the pyridine ring, it is inherently unreactive towards electrophilic aromatic substitution. Direct halogenation, when forced under harsh conditions, typically results in a mixture of 2-, 3-, and 5-substituted pyridines, with minimal formation of the desired 4-iodo product. This guide provides an in-depth analysis of the viable, albeit more complex, synthetic strategies to achieve C4-iodination of the pyridine core. It explores indirect methods, such as the Sandmeyer reaction of 4-aminopyridine (B3432731) and the iodination of pyridine N-oxide, as well as a direct C-H functionalization approach via metalation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the necessary information to effectively synthesize this compound.
The Challenge of Direct Electrophilic Iodination of Pyridine
Pyridine's electronic properties are the primary barrier to direct C4-iodination. The nitrogen atom's electronegativity withdraws electron density from the ring, deactivating it towards electrophilic attack. Furthermore, under the acidic conditions often employed for halogenation, the pyridine nitrogen is protonated, further increasing this deactivation. If an electrophilic substitution reaction is forced, the kinetic and thermodynamic products are typically the 3- and 5-iodopyridines, with some 2-iodopyridine (B156620) formation. The C4 position remains the least reactive site for direct electrophilic attack.
Established Synthetic Routes to this compound
Given the challenges of direct iodination, several multi-step and advanced direct C-H functionalization methods have been developed to synthesize this compound with high regioselectivity and yield.
Indirect Method: The Sandmeyer Reaction
A reliable and commonly employed method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-aminopyridine. This two-step process involves the diazotization of the amino group followed by the introduction of iodine.
Experimental Protocol: Synthesis of this compound from 4-Aminopyridine
-
Step 1: Diazotization of 4-Aminopyridine.
-
In a suitable reaction vessel, dissolve 4-aminopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the intermediate diazonium salt.
-
-
Step 2: Iodination.
-
In a separate vessel, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed.
-
The reaction mixture is then worked up by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by washing, drying, and purification by column chromatography or recrystallization to yield this compound.
-
Indirect Method: The Pyridine N-Oxide Route
This strategy involves the initial oxidation of pyridine to pyridine N-oxide. The N-oxide functionality activates the C4 position towards electrophilic substitution. Subsequent deoxygenation yields the desired this compound.
Experimental Protocol: Synthesis of this compound via Pyridine N-Oxide
-
Step 1: Synthesis of Pyridine N-Oxide.
-
Dissolve pyridine (1.0 eq) in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise while maintaining the temperature at 70-80 °C.
-
After the addition is complete, continue heating for several hours.
-
The reaction mixture is then concentrated under reduced pressure, and the residue is carefully neutralized with a base (e.g., sodium carbonate) and extracted to yield pyridine N-oxide.
-
-
Step 2: Iodination of Pyridine N-Oxide.
-
To a solution of pyridine N-oxide (1.0 eq) in a suitable solvent such as acetic anhydride, add molecular iodine (I₂) (1.2 eq).
-
Heat the mixture to reflux for several hours.
-
After cooling, the reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
The product, this compound N-oxide, is isolated by extraction and purified.
-
-
Step 3: Deoxygenation of this compound N-Oxide.
-
Dissolve this compound N-oxide (1.0 eq) in a solvent such as chloroform (B151607) or dichloromethane.
-
Add phosphorus trichloride (B1173362) (PCl₃) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is carefully quenched with water, neutralized, and the product, this compound, is extracted and purified.
-
Direct C-H Functionalization: Metalation with n-Butylsodium
A more direct approach to C4-functionalization involves the selective deprotonation of pyridine at the C4 position using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with an iodine source. The use of n-butylsodium has been shown to favor C4 deprotonation over the C2 deprotonation typically observed with organolithium reagents.[1][2]
Experimental Protocol: Direct C4-Iodination of Pyridine via Metalation
-
In a flame-dried, inert atmosphere glovebox or Schlenk line, prepare a solution of n-butylsodium (1.1 eq) in a suitable solvent like hexane.
-
In a separate flask under an inert atmosphere, dissolve pyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.
-
Slowly add the n-butylsodium solution to the pyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to allow for the formation of 4-sodiopyridine.
-
Quench the reaction by adding a solution of iodine (I₂) (1.2 eq) in anhydrous THF at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product, this compound, is extracted with an organic solvent, dried, and purified by column chromatography.
Quantitative Data Summary
The following table summarizes the typical yields for the described synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) |
| Sandmeyer Reaction | 4-Aminopyridine | NaNO₂, H₂SO₄, KI | 65-80 |
| Pyridine N-Oxide Route | Pyridine | 1. H₂O₂, AcOH2. I₂, Ac₂O3. PCl₃ | 50-70 (Overall) |
| Direct C-H Metalation | Pyridine | n-Butylsodium, I₂ | 40-60 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound via the three main routes discussed.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for this compound synthesis.
Conclusion
While the direct, single-step iodination of pyridine to this compound remains an elusive goal in synthetic chemistry, several robust and reliable methods exist to access this important building block. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance to multi-step procedures. The Sandmeyer reaction of 4-aminopyridine offers a high-yielding and well-established protocol. The pyridine N-oxide route provides an alternative for the functionalization of the pyridine core, while the direct C-H metalation with n-butylsodium represents a more advanced and direct, albeit lower-yielding, approach. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize this compound for their research and development needs.
References
A Technical Guide to the Physical Properties of 4-Iodopyridine: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-iodopyridine, focusing on its melting point and solubility. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling this compound.
Core Physical Properties of this compound
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₄IN. It presents as a solid at room temperature, with its appearance ranging from white to yellow or brown crystals or powder. Understanding its physical properties is crucial for its application in synthesis, formulation, and various biochemical assays.
Melting Point
The melting point of this compound has been reported across a range of temperatures, which can be attributed to variances in purity and analytical methodology. A summary of reported melting points is presented in Table 1. The presence of impurities typically leads to a depression and broadening of the melting point range.
Table 1: Reported Melting Points of this compound
| Melting Point Range (°C) | Source Reference |
| 94-99 | Sigma-Aldrich |
| 92.0 to 96.0 | Chempanda[1] |
| 96 to 99 | Fisher Scientific |
| 108 | Tokyo Chemical Industry |
Solubility
The solubility of a compound is a critical parameter for its use in solution-based reactions, formulations, and biological studies. This compound exhibits varied solubility across different solvents, as summarized in Table 2. It is reported to be slightly soluble in water and soluble in several common organic solvents.[1][2]
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Slightly Soluble[1][2] |
| Methanol | Soluble[3][4] |
| Ethanol | Readily Soluble |
| Acetone | Readily Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the melting point and solubility of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Perform a rapid heating run to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: For a new sample, heat the block rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (the completion of melting). This range is the melting point of the sample.
Determination of Solubility
The qualitative solubility of this compound in various solvents can be determined through systematic observation.
Materials:
-
This compound sample
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
-
Solvents: Water, Methanol, Ethanol, Acetone, DMSO
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Slightly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat for Each Solvent: Repeat the procedure for each solvent to be tested, using a fresh test tube and sample for each.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Iodopyridine
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-iodopyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a logical visualization of the spectral assignments.
Introduction to this compound and its NMR Spectroscopy
This compound is a halogenated pyridine (B92270) derivative of significant interest in synthetic organic chemistry, often utilized as a building block in the creation of more complex molecules, including pharmaceuticals. NMR spectroscopy is a pivotal analytical technique for the structural elucidation of such organic compounds, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
The structure of this compound gives rise to a distinct NMR spectrum due to the influence of the electronegative nitrogen atom and the bulky iodine substituent on the electron distribution within the aromatic ring. This guide will detail the expected chemical shifts and multiplicities for the protons and carbons in this compound.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by two sets of signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the protons at positions 2 and 6 (α-protons) are chemically equivalent, as are the protons at positions 3 and 5 (β-protons).
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-5 (β-protons) | 7.59-7.86 | Multiplet |
| H-2, H-6 (α-protons) | 8.07-8.44 | Multiplet |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
The protons adjacent to the nitrogen atom (α-protons) are deshielded and thus resonate at a higher chemical shift (downfield) compared to the β-protons. The signals appear as multiplets, indicative of spin-spin coupling between the adjacent protons.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound will exhibit three distinct signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule: C-2/C-6, C-3/C-5, and the iodine-bearing C-4.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~95-105 |
| C-3, C-5 | ~125-135 |
| C-2, C-6 | ~150-160 |
Note: Precise, experimentally verified and publicly available ¹³C NMR data for this compound is not readily found in the public domain. The values presented are predictions based on the known effects of substituents on the pyridine ring.
The carbon atom directly bonded to the iodine (C-4) is expected to be significantly shielded (upfield shift) due to the heavy atom effect of iodine. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded (downfield shift) due to the electronegativity of the nitrogen atom. The remaining carbons (C-3 and C-5) will resonate at an intermediate chemical shift.
Experimental Protocols for NMR Spectroscopy
The following section outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid spectral distortions, ensure there are no solid particles in the solution; filter if necessary.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.
NMR Instrument Operation
The following are general steps for acquiring NMR data on a modern spectrometer.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.[2]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition and Processing: Initiate the data acquisition. Once the experiment is complete, the resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.
Visualization of NMR Spectral Assignments
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Structure of this compound and its corresponding ¹H and ¹³C NMR signals.
Conclusion
This technical guide has summarized the available ¹H and predicted ¹³C NMR spectral data for this compound. The provided experimental protocols offer a robust framework for researchers to obtain high-quality NMR spectra for this and similar compounds. The visualization further clarifies the relationship between the molecular structure and its NMR spectral features. Accurate interpretation of such spectral data is fundamental for the verification of molecular structure and purity, which are critical aspects of chemical research and drug development.
References
An In-depth Technical Guide to the Crystal Structure and Bond Lengths of 4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure and bonding characteristics of 4-iodopyridine, a key building block in synthetic chemistry and drug development. The information is presented in a highly structured format to facilitate understanding and application in a research context.
Core Concepts: Crystal Structure and Molecular Geometry
This compound (C₅H₄IN) crystallizes in the orthorhombic space group Fdd2. The crystal structure was first reported by Ahrens and Jones in 1999 and is characterized by a notable intermolecular interaction: a very short nitrogen-iodine contact. This interaction plays a significant role in the packing of the molecules in the crystal lattice.
The asymmetric unit of the crystal structure contains half a molecule of this compound, with the iodine atom, the nitrogen atom, and the opposing carbon atom (C3) situated on a twofold crystallographic axis. This imposed symmetry dictates certain geometrical constraints on the molecule within the crystal.
Crystal Structure Data
The crystallographic data for this compound is summarized in the table below. These parameters define the unit cell of the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Unit Cell Dimensions | |
| a | 19.853(3) Å |
| b | 42.232(5) Å |
| c | 14.782(2) Å |
| α, β, γ | 90° |
| Volume | 12393(3) ų |
| Z | 8 |
| CCDC Deposition Number | 135495 |
Bond Lengths and Angles
The intramolecular bond lengths and angles of this compound have been determined with high precision. The values, both uncorrected and corrected for thermal libration, are presented below. The correction for libration provides a more accurate representation of the bond lengths at rest.
| Bond | Length (Å) (Uncorrected) | Length (Å) (Corrected for Libration) |
| C—I | 2.100(5) | 2.106 |
| C—N | 1.337(5) | 1.344 |
| C—C (mean) | 1.387 | 1.392 |
| Angle | Value (°) |
| C—N—C | 115.2(5) |
| N—C—C | 125.3(4) |
| C—C—C (mean) | 118.5 |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the diazotization of 4-aminopyridine (B3432731) followed by a Sandmeyer-type reaction with an iodide salt. An alternative, more efficient synthesis has also been reported.
Single crystals of this compound suitable for X-ray diffraction studies can be obtained by sublimation.
X-ray Crystallography
The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction. The key steps in this experimental protocol are outlined below:
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature to reduce thermal motion.
-
Data Reduction: The raw diffraction data are processed to yield a set of unique reflection intensities.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound.
Caption: Synthesis and Crystallographic Analysis Workflow for this compound.
4-Iodopyridine: A Comprehensive Technical Guide to Chemical Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity and utility in constructing complex molecular architectures. As a halogenated pyridine (B92270) derivative, its chemical behavior is dominated by the reactive carbon-iodine bond, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the chemical reactivity, stability, and handling of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for key transformations, and an overview of its applications, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Stability
This compound is a white to off-white or pale brown crystalline solid that may darken upon storage, particularly with exposure to light.[1][2][3] Its stability is a critical consideration for both storage and reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 15854-87-2 | [4][5] |
| Molecular Formula | C₅H₄IN | [4][5] |
| Molecular Weight | 205.00 g/mol | [4][5] |
| Melting Point | 94-99 °C (range varies) | [2][6] |
| Boiling Point | 212-215 °C | [2][3] |
| Appearance | White to off-white/pale brown crystals or powder | [1][5] |
| Solubility | Soluble in methanol | [2][3] |
| pKa | 4.02 (+1) (20°C) | [2][3] |
Stability Profile
-
Thermal Stability : While possessing a relatively high boiling point, this compound should be stored at low temperatures, typically -20°C, to minimize degradation over time.[2][4][6] It is sensitive to heat, which can promote decomposition.[7]
-
Photostability : this compound is light-sensitive.[2][4][7] Exposure to light can cause decomposition, often indicated by a color change to brown or brownish-green.[1][8] Therefore, it must be stored in light-resistant containers.[4]
-
Chemical Stability : The compound is stable under neutral conditions but will readily form salts when exposed to acids.[9] It should be stored separately from strong acids and oxidizing agents.[4] There is no extensive data on its stability in strongly basic or acidic media at elevated temperatures, but like many pyridine derivatives, it can be susceptible to degradation under harsh pH and heat conditions.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered on the carbon-iodine bond. The pyridine ring is an electron-deficient aromatic system, which influences the reactivity at the C-4 position.[4] The iodine atom serves as an excellent leaving group, making this compound a highly valuable substrate for transition metal-catalyzed cross-coupling reactions.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant application of this compound, enabling the formation of C-C, C-N, and C-O bonds, which is fundamental to drug discovery and materials science.[10][11]
The Suzuki-Miyaura reaction couples this compound with organoboron compounds, typically aryl or alkyl boronic acids, to form biaryl structures.[9] This reaction is a cornerstone of modern medicinal chemistry for synthesizing substituted pyridines.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[9] This reaction is crucial for introducing alkynyl moieties into the pyridine scaffold, often used in the synthesis of electronic materials and complex pharmaceutical intermediates.[9]
Caption: Catalytic cycle for the Sonogashira coupling of this compound.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine.[12] This transformation is of paramount importance in pharmaceutical development, as the substituted aminopyridine motif is present in a vast number of bioactive molecules. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13][14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Synthesis of this compound
High-purity this compound is essential for successful downstream applications. There are two primary synthetic routes.
-
Route 1: From 4-Aminopyridine (Diazotization-Sandmeyer Reaction) : This is the most common and high-yielding method for both lab-scale and industrial production.[4][8][15] 4-Aminopyridine is treated with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then quenched with an iodide source like potassium iodide (KI).[4] This method offers excellent regioselectivity and yields often in the range of 85-90%.[4]
-
Route 2: Direct Iodination of Pyridine : This method involves the direct electrophilic substitution of pyridine with iodine, typically requiring an oxidizing agent to generate a more electrophilic iodine species (I⁺).[4] However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack.[4] This route generally suffers from lower yields and can produce isomeric byproducts, making it less favorable for large-scale synthesis.[4]
Caption: Primary synthetic routes for the preparation of this compound.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed reactions of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[11]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.[11]
-
Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O, 5 mL).[11]
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.[11][16]
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[11]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[11]
Protocol 4.2: General Procedure for Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9][16]
-
Solvent and Reagents : Evacuate and backfill the flask with an inert gas. Add a degassed solvent, typically an amine base like triethylamine (B128534) or a mixture like THF/Et₃N. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.[9][16]
-
Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 2-12 hours, monitoring by TLC.[16]
-
Work-up : Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by silica gel column chromatography to obtain the target product.[9]
Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv.).
-
Solvent Addition : Add a dry, degassed solvent such as toluene, dioxane, or THF.
-
Reaction : Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Purification : Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Statement | Pictogram | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | ⚠️ | [4][17][18] |
| Skin Irritation | H315: Causes skin irritation | ⚠️ | [4][17][18] |
| Eye Irritation | H319: Causes serious eye irritation | ⚠️ | [4][17][18] |
| Respiratory Irritation | H335: May cause respiratory irritation | ⚠️ | [4][17][18] |
Handling and Storage Recommendations
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][17]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[7][17]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperature is often -20°C.[2][4][6] Store under an inert gas atmosphere.[7]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[4]
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized pyridine derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with its straightforward synthesis, makes it an indispensable tool for chemists in drug development, agrochemicals, and materials science.[5][10][19] A thorough understanding of its stability profile and adherence to proper handling procedures are crucial for its safe and effective use. The protocols and data presented in this guide offer a foundational resource for researchers to innovate and construct novel molecules based on the versatile this compound scaffold.
References
- 1. This compound | 15854-87-2 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 15854-87-2 [m.chemicalbook.com]
- 4. This compound(CAS:15854-87-2) [cuikangsynthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 96 15854-87-2 [sigmaaldrich.com]
- 7. This compound | 15854-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chempanda.com [chempanda.com]
- 9. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Efficient Syntheses of this compound and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
- 18. This compound | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
understanding the electrophilicity of the 4-position in pyridine
An In-depth Technical Guide to the Electrophilicity of the 4-Position in Pyridine (B92270)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilicity of the 4-position (para-position) in the pyridine ring. It explores the electronic factors governing pyridine's reactivity, details the strategic approach required for functionalization at this position, and provides relevant quantitative data and experimental protocols for practical application.
Executive Summary
Pyridine, a foundational heterocyclic scaffold in pharmaceuticals and functional materials, presents a unique challenge for electrophilic aromatic substitution (EAS). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophiles compared to benzene.[1][2] Direct electrophilic attack preferentially occurs at the 3-position (meta), while the 2- (ortho) and 4- (para) positions are strongly disfavored. Functionalization at the 4-position, which is often crucial for modulating the biological activity and physicochemical properties of drug candidates, requires a strategic activation of the ring. The most effective and widely adopted method is the conversion of pyridine to pyridine N-oxide, which reverses the electronic properties of the nitrogen center, thereby activating the 4-position for electrophilic attack. This guide will elaborate on the underlying principles and practical execution of this critical transformation.
The Electronic Landscape of the Pyridine Ring
The inherent reactivity of pyridine is dictated by the sp²-hybridized nitrogen atom within the aromatic ring. Its high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density across all carbon atoms and making the ring less nucleophilic than benzene.[3][4]
Furthermore, during electrophilic attack, the stability of the resulting cationic intermediate (the sigma complex or arenium ion) determines the regioselectivity. Attack at the 3-position yields a carbocation where the positive charge is delocalized over three carbon atoms. In contrast, attack at the 2- or 4-position results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is an energetically unfavorable state.[5][6] This destabilization of the intermediates for ortho and para attack makes the meta position the kinetically favored site for direct electrophilic substitution.[7][8]
Caption: Logical flow showing the energetic consequences of electrophilic attack at the C-3 vs. C-4 positions.
Strategic Activation: The Pyridine N-Oxide Route
To overcome the inherent unreactivity of the 4-position, pyridine must be converted to its corresponding N-oxide. This transformation fundamentally alters the electronic nature of the ring. The N-oxide oxygen atom acts as a powerful electron-donating group through resonance, increasing the electron density within the ring, particularly at the 2- and 4-positions.[6][9] This activation makes the pyridine N-oxide ring significantly more susceptible to electrophilic attack than pyridine itself.
The overall strategy for achieving electrophilic substitution at the 4-position is a three-step process:
-
N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide.
-
Electrophilic Aromatic Substitution: Introduction of the electrophile at the activated 4-position of the N-oxide.
-
Deoxygenation: Removal of the N-oxide oxygen to restore the pyridine ring.
Caption: A three-step workflow for the synthesis of 4-substituted pyridines.
The resonance structures of pyridine N-oxide clearly illustrate the buildup of negative charge at the C-4 position, marking it as the prime site for electrophilic attack.
Caption: Resonance forms of pyridine N-oxide show increased electron density at C-4.
Quantitative Data
While extensive kinetic data comparing the positional reactivity of pyridine is sparse due to its low reactivity, a combination of reaction outcomes, computational studies, and Hammett constants provides a quantitative basis for understanding its electrophilicity.
Table of Reaction Conditions and Yields
The following table summarizes conditions for the synthesis of 4-nitropyridine (B72724), a classic example of electrophilic substitution at the 4-position via the N-oxide route.
| Step | Reaction | Reagents & Conditions | Yield | Reference(s) |
| 1 | N-Oxidation | Pyridine, 40% Peracetic Acid, 85°C | High | [1] |
| 2 | Nitration | Pyridine N-oxide, fuming HNO₃, conc. H₂SO₄, 125-130°C, 3h | 42% (isolated) | [10] |
| 3 | Deoxygenation | 4-Nitropyridine N-oxide, PCl₃, Chloroform, 50°C | 83% (in flow) | [11] |
Computational Insights
Computational studies using Molecular Electron Density Theory (MEDT) have investigated the nitration of pyridine and pyridine N-oxide.[9]
| Reactant | Key Finding | Implication |
| Pyridine | In the strongly acidic medium required for nitration, pyridine is fully protonated to the pyridinium (B92312) ion, which is strongly deactivated towards electrophilic attack. | Explains why direct nitration of pyridine is extremely difficult and requires harsh conditions. |
| Pyridine N-Oxide | The reaction with the nitronium ion (NO₂⁺) has a low activation Gibbs free energy. The kinetic product is the ortho-nitro compound, but solvation of the oxygen atom favors the formation of the para-nitro product, which is what is observed experimentally. | Confirms the activating effect of the N-oxide group and provides a rationale for the observed regioselectivity at the 4-position.[9] |
Hammett Substituent Constants
The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing influence of a substituent on a reaction center. The constants for the pyridyl group confirm its electron-withdrawing nature.
| Substituent Group | Hammett Constant (σ) | Interpretation | Reference(s) |
| 3-Pyridyl | 0.55 | Strongly electron-withdrawing | [12][13] |
| 4-Pyridyl | 0.94 | Very strongly electron-withdrawing | [12][13] |
| 4-Pyridinium | 2.57 | Extremely electron-withdrawing (due to positive charge) | [12][13] |
Note: These values are for the pyridyl group acting as a substituent on another reacting system, but they reflect the inherent electronic properties of the ring.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-nitropyridine from pyridine, a representative example of 4-position functionalization.
Protocol 1: Synthesis of Pyridine N-Oxide
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.828 (1963).[1]
Materials:
-
Pyridine (1.39 moles)
-
40% Peracetic acid (1.50 moles)
-
Isopropyl alcohol
-
Ether
Procedure:
-
To a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 110 g (1.39 moles) of pyridine.
-
With stirring, add 250 ml (1.50 moles) of 40% peracetic acid via the dropping funnel at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
The resulting acetic acid solution of pyridine-N-oxide can be used directly or the product can be isolated. To isolate, evaporate the acetic acid on a steam bath under vacuum.
-
The residue can be distilled at low pressure (≤1 mm) to yield pure pyridine-N-oxide as a solid.
Protocol 2: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide
This protocol is adapted from a procedure for the synthesis of 4-nitropyridine N-oxide.[3][10]
Materials:
-
Pyridine N-oxide (100 mmol)
-
Fuming Nitric Acid (0.29 mol)
-
Concentrated Sulfuric Acid (0.56 mol)
-
Crushed Ice
-
Saturated Sodium Carbonate solution
Procedure:
-
Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.
-
Nitration: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will initially decrease.
-
After addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a 1 L beaker.
-
Neutralize the solution by carefully adding saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration.
-
To separate the product from inorganic salts, add acetone to the crude solid and filter to remove the insoluble salts.
-
Evaporate the acetone from the filtrate to obtain the yellow product, 4-nitropyridine N-oxide. The product can be recrystallized from acetone if necessary.
Protocol 3: Deoxygenation of 4-Nitropyridine N-Oxide
This protocol is based on a reported procedure using phosphorus trichloride (B1173362).[6][11]
Materials:
-
4-Nitropyridine N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Chloroform (or other suitable solvent)
Procedure:
-
Dissolve 4-nitropyridine N-oxide in a suitable anhydrous solvent, such as chloroform, in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (or slight excess) of phosphorus trichloride (PCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50°C or reflux) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium carbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropyridine.
Applications in Drug Development and Conclusion
The ability to selectively functionalize the 4-position of pyridine is of paramount importance in medicinal chemistry. Many successful drugs, including the proton pump inhibitor omeprazole (B731) and the anti-tuberculosis agent isoniazid, feature a 4-substituted pyridine core. The substituent at this position often serves as a key interaction point with biological targets or is used to fine-tune properties such as solubility, metabolic stability, and cell permeability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
Technical Guide to the Safe Handling of 4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-iodopyridine (CAS No: 15854-87-2). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] It appears as white to off-white crystals which may turn brown upon storage, indicating its sensitivity.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₄IN | [3] |
| Molecular Weight | 205.00 g/mol | [3] |
| Melting Point | 94-99 °C | [4] |
| Boiling Point | 212-215 °C | [4] |
| Appearance | White to off-white solid/crystals | [2] |
| Solubility | Soluble in methanol | [4] |
| Sensitivity | Light sensitive | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3][6]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Hazard Pictograms:
(GHS07)
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to a strict experimental protocol is crucial when working with this compound. The following sections outline a standard operating procedure for its use.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The laboratory should be well-ventilated.[7][8]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6][9]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Latex gloves are not recommended.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter conforming to NIOSH (US) or EN 149 (EU) standards.[6][9]
Storage and Handling Protocol
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] A storage temperature of -20°C is recommended.[4] The compound is light-sensitive and should be stored protected from light and under an inert atmosphere.[5][9] Store locked up.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Handling: Avoid formation of dust.[5] Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[10][11] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][9]
Spill Management Protocol
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]
-
Collection: Sweep or vacuum up the spilled material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of contaminated materials and waste according to institutional and local regulations.[9]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If symptoms persist, seek medical attention.[5]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical help.[6]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water.[6] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]
Fire and Reactivity
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][6]
-
Reactivity: The material is stable under recommended storage conditions.[5] It is sensitive to light.[5]
-
Hazardous Decomposition Products: Combustion may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and necessary precautions for safely handling this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chempanda.com [chempanda.com]
- 2. This compound | 15854-87-2 [chemicalbook.com]
- 3. This compound | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 15854-87-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15854-87-2 Name: this compound [xixisys.com]
A Technical Guide to the Commercial Availability and Purity of 4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in cross-coupling reactions and as a precursor for various pyridine (B92270) derivatives underscores the importance of sourcing high-purity material. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing suppliers, typical purity grades, and associated analytical methodologies for purity verification. Detailed experimental protocols for purity determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a standardized recrystallization procedure for purification, are presented to assist researchers in ensuring the quality and consistency of this critical reagent.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purity grades, with prices fluctuating based on the supplier, purity level, and quantity purchased.
Major Suppliers and Purity Grades
A survey of the market reveals several key suppliers offering this compound. The most common purity grades available are 96%, 98%, and ≥98% (typically determined by GC). For applications demanding the highest purity, some suppliers may offer grades exceeding 99%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for lot-specific purity data.
Table 1: Commercial Availability and Purity of this compound
| Supplier | CAS Number | Stated Purity | Analysis Method |
| Sigma-Aldrich | 15854-87-2 | 96% | - |
| Thermo Scientific Chemicals | 15854-87-2 | 96% | GC |
| TCI America | 15854-87-2 | >98.0% | GC |
| GFS Chemicals | 15854-87-2 | 98% | GC-FID |
| Chem-Impex | 15854-87-2 | ≥ 98% | GC |
| BLD Pharm | 15854-87-2 | 98% | HPLC, NMR |
| Santa Cruz Biotechnology | 15854-87-2 | - | - |
| Dideu Industries Group Limited | 15854-87-2 | 99.00% | - |
Note: The absence of a specified analysis method does not imply a lack of quality control; researchers should always request a CoA for detailed information.
Pricing and Lead Times
The price of this compound can vary significantly. As of late 2025, prices for research quantities (1-25 grams) typically range from approximately $4 to $15 per gram, with higher purity grades commanding a premium. Bulk quantities are available at a reduced cost per gram. Lead times are generally short for common grades and quantities, with most major suppliers offering next-day or two-day shipping. For large or high-purity orders, lead times may be longer, and it is advisable to inquire directly with the supplier.
Purity and Impurity Profile
The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, reduced yields, and complications in product purification. Common impurities may include residual starting materials from its synthesis, such as 4-aminopyridine (B3432731) or pyridine, as well as byproducts of the iodination reaction. Halogen exchange products, where the iodo group is replaced by another halogen, can also be present.[1]
Experimental Protocols
To ensure the quality of this compound for sensitive applications, in-house purity verification is often necessary. The following sections provide detailed protocols for the purification and analysis of this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. For pyridine derivatives, a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.[2] A mixture of ethyl acetate (B1210297) and hexanes has been found to be effective for many pyridine-containing molecules.
Protocol for Recrystallization of this compound:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethyl acetate. If the compound is readily soluble, ethyl acetate alone may not be a suitable recrystallization solvent. Add hexanes dropwise to the hot solution until a slight turbidity persists. If the turbidity disappears upon gentle heating, this solvent combination is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot hexanes to the filtrate until the solution becomes slightly cloudy. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes. Dry the purified crystals under vacuum.
Caption: Recrystallization workflow for this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information about the components of a sample.
Protocol for GC-MS Analysis of this compound:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-300 amu.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum (molecular ion at m/z 205). Calculate the purity by determining the peak area percentage of this compound relative to the total area of all detected peaks.
Caption: GC-MS analysis workflow for this compound purity.
Purity Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an invaluable tool for confirming the structure and assessing the purity of organic molecules. The spectrum of pure this compound should exhibit two distinct signals in the aromatic region.
Protocol for ¹H NMR Analysis of this compound:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
The expected ¹H NMR spectrum of this compound in CDCl₃ will show two sets of doublets in the aromatic region. The protons at the 2 and 6 positions will appear as one doublet, and the protons at the 3 and 5 positions will appear as another.
-
Integrate the signals corresponding to the this compound protons and any impurity signals.
-
Calculate the purity by comparing the integral of the this compound signals to the integrals of the impurity signals.
-
References
- 1. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sonogashira coupling of 4-iodopyridine with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules.[1] The functionalization of this compound, a key building block in drug discovery, through this reaction allows for the introduction of diverse alkynyl moieties, leading to novel compounds with potential biological activity.
Reaction Principle and Mechanism
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to yield the desired 4-alkynylpyridine and regenerate the active palladium catalyst.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Data Presentation
The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on reported yields for analogous substrates and specific examples where available.
| Terminal Alkyne | Product | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | 4-(Phenylethynyl)pyridine | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 100 | Excellent | [2] |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)pyridine | Pd(PPh₃)₄ / CuI | THF | Et₃N | RT - 65 | Good to Excellent | [1] |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)pyridine | PdCl₂(PPh₃)₂ / CuI | Toluene | i-Pr₂NH | 70 | High | Representative |
| Propargyl alcohol | 3-(Pyridin-4-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | DMF/H₂O | Et₃N | 50 | Good | Representative |
| 4-Ethynyltoluene | 4-((4-Methylphenyl)ethynyl)pyridine | Pd/C / Cu₂O | Water | Et₃N | 80 | 96 | [2] |
| 1-Heptyne | 4-(Hept-1-yn-1-yl)pyridine | Pd(OAc)₂ / PPh₃ / CuI | DMF | Et₃N | 100 | High | Representative |
Note: "Excellent" and "High" yields are generally considered to be >90%. "Good" yields are in the range of 70-89%. "Representative" indicates that while the specific reaction with this compound may not be reported, these are typical yields for similar substrates under the specified conditions.
Experimental Protocols
This section provides a general, detailed protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.[1]
-
Addition of Alkyne: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[1]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.[1]
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Increase the catalyst loading slightly.
-
For less reactive alkynes, consider a more electron-rich and bulky phosphine (B1218219) ligand.
-
Vary the solvent; DMF is often a good choice for less reactive substrates.
-
Increase the reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Use freshly distilled and degassed solvents.
-
Minimize the reaction time once the starting material is consumed.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a slight excess of the terminal alkyne.
-
Ensure the base is of high quality and sufficient quantity.
-
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-arylpyridines using palladium-catalyzed cross-coupling reactions. The 4-arylpyridine structural motif is a prevalent scaffold in pharmaceuticals, agrochemicals, and materials science. This document covers three principal methods: the Suzuki-Miyaura, Stille, and Hiyama couplings, offering a comparative analysis of their reaction parameters and detailed experimental procedures to facilitate their application in a research and development setting.
Introduction to Palladium-Catalyzed Synthesis of 4-Arylpyridines
The formation of a carbon-carbon bond between a pyridine (B92270) ring at the C-4 position and an aryl group is a pivotal transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this, offering high yields, broad functional group tolerance, and predictable regioselectivity. These reactions typically involve the coupling of a 4-halopyridine or a derivative with an organometallic aryl reagent in the presence of a palladium catalyst and a suitable ligand and base. The choice of coupling partners and reaction conditions can be tailored to the specific needs of the target molecule.
Comparative Data of Key Methodologies
The following table summarizes the typical reaction conditions and yields for the Suzuki-Miyaura, Stille, and Hiyama couplings for the synthesis of 4-arylpyridines, providing a clear comparison to aid in method selection.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling |
| Pyridine Substrate | 4-Halopyridine (I, Br, Cl) | 4-Halopyridine (I, Br, Cl, OTf) | 4-Halopyridine (Cl, Br, I) |
| Aryl Source | Arylboronic acid or ester | Arylstannane | Arylsilane (e.g., Aryltrimethoxysilane) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, PdCl₂(PCy₃)₂ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 2-5 mol% |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Phosphine-based (e.g., PPh₃, AsPh₃) | Phosphine-based (e.g., PCy₃, XPhos) |
| Base/Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not always required; additives like CuI | TBAF, KF, NaOH |
| Solvent | Toluene, Dioxane, DMF, water mixtures | Toluene, DMF, THF | Dioxane, THF, Toluene |
| Temperature | 80-110 °C | 80-120 °C | 100-120 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours |
| Typical Yield | 70-95% | 75-90% | 60-85% |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative 4-arylpyridine, 4-(4-methoxyphenyl)pyridine (B1348650), via Suzuki-Miyaura, Stille, and Hiyama couplings.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)pyridine from 4-bromopyridine (B75155) and 4-methoxyphenylboronic acid.
Materials:
-
4-Bromopyridine hydrochloride
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 mmol, 194.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Then, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to afford 4-(4-methoxyphenyl)pyridine.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of 4-(4-methoxyphenyl)pyridine from 4-iodopyridine and (4-methoxyphenyl)tributylstannane.
Materials:
-
This compound
-
(4-Methoxyphenyl)tributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
-
Triphenylarsine (B46628) (AsPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 205 mg) in anhydrous DMF (5 mL).
-
Catalyst and Additive Addition: To the solution, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), triphenylarsine (0.08 mmol, 24.5 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Reagent Addition: Add (4-methoxyphenyl)tributylstannane (1.1 mmol, 438 mg) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 18 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of potassium fluoride (20 mL) and stir for 1 hour to precipitate the tin byproducts.
-
Extraction: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(4-methoxyphenyl)pyridine.
Protocol 3: Hiyama Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)pyridine from 4-chloropyridine (B1293800) and trimethoxy(4-methoxyphenyl)silane (B1356269).
Materials:
-
4-Chloropyridine hydrochloride
-
Trimethoxy(4-methoxyphenyl)silane
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 4-chloropyridine hydrochloride (1.0 mmol, 150 mg), palladium(II) acetate (0.025 mmol, 5.6 mg), and tricyclohexylphosphine (0.05 mmol, 14 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon.
-
Reagent and Solvent Addition: Add trimethoxy(4-methoxyphenyl)silane (1.5 mmol, 327 mg) and anhydrous 1,4-dioxane (4 mL) via syringe.
-
Activator Addition: Add the 1 M TBAF solution in THF (2.5 mL, 2.5 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100 °C for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain 4-(4-methoxyphenyl)pyridine.
Visualized Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for 4-arylpyridine synthesis.
Application Notes and Protocols for the Use of 4-Iodopyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-iodopyridine as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Introduction
This compound is a versatile heterocyclic compound extensively used in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions. This allows for the efficient introduction of the pyridine (B92270) moiety, a common scaffold in biologically active molecules, into complex organic structures. These reactions are fundamental in the construction of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Key Applications of this compound
The primary applications of this compound in pharmaceutical synthesis involve its use as an aryl halide in palladium-catalyzed cross-coupling reactions. These methods offer mild reaction conditions and broad functional group tolerance, making them ideal for the synthesis of complex drug-like molecules.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in the synthesis of 4-arylpyridines, a structural motif present in numerous pharmaceuticals.
The following table summarizes the results of a study on the Suzuki-Miyaura coupling of this compound with various 4-pyridineboronic acid pinacol (B44631) esters.[1][2]
| Entry | 4-Pyridineboronic Acid Pinacol Ester | Product | Method A Yield (%) | Method B Yield (%) | Byproduct (%) (Method B) |
| 1 | Unsubstituted | 4,4'-Bipyridine | 97.2 | 97.8 | Not Detected |
| 2 | 2-Methyl | 2-Methyl-4,4'-bipyridine | 95.0 | 96.5 | Not Detected |
| 3 | 3-Methyl | 3-Methyl-4,4'-bipyridine | 96.1 | 97.2 | Not Detected |
| 4 | 2-Methoxy | 2-Methoxy-4,4'-bipyridine | 93.4 | 95.8 | Not Detected |
| 5 | 3-Methoxy | 3-Methoxy-4,4'-bipyridine | 94.7 | 96.1 | Not Detected |
Method A (Original): Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Toluene/H₂O (3/1), 80 °C, 1 h.[1] Method B (Optimized): Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, CPME/H₂O (3/1), Room Temperature, 24 h.
This protocol is adapted from a procedure for the synthesis of 4-arylpyridines.[1][2]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O or CPME/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid derivative (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., 5 mol% Pd(dppf)Cl₂·CH₂Cl₂).
-
Add the solvent system (e.g., Toluene/H₂O, 3:1 mixture).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C or room temperature) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-arylpyridine.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is highly valuable for synthesizing N-aryl-4-aminopyridine derivatives, which are important intermediates in drug discovery.
While specific data for this compound is not extensively tabulated in the initial search, the following table provides representative yields for the Buchwald-Hartwig amination of a similar aryl iodide, 4-iodoanisole, with various amines.[3] These conditions and outcomes can serve as a strong starting point for reactions with this compound.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| 2 | Piperidine | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | 100 | 93 |
| 3 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 90 |
This protocol is a general procedure adapted for the amination of this compound.[3][4]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% XPhos) to an oven-dried Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 equiv.), this compound (1.0 equiv.), and the base (e.g., 1.4 equiv. NaOt-Bu).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-aryl-4-aminopyridine.
Sonogashira Coupling: Synthesis of 4-Alkynylpyridines
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of 4-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry.
The following table presents data for the Sonogashira coupling of various iodopyridines with terminal alkynes, indicating the general applicability and efficiency of this reaction.[5][6]
| Entry | Iodopyridine | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodopyridine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | 65 | Good to Excellent |
| 2 | Iodobenzene derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Dioxane | 70 | High |
| 3 | This compound | Phenylacetylene | Pd/C | Water | 100 | 95 |
This protocol is based on a general and efficient method for the synthesis of alkynylpyridines.[5][6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add the solvent (e.g., DMF).
-
Add the palladium catalyst (e.g., 5 mol% PdCl₂(PPh₃)₂) and the copper(I) salt (e.g., 5 mol% CuI).
-
Add the base (e.g., excess Et₃N).
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-alkynylpyridine.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient and modular construction of complex molecules containing the 4-pyridyl moiety. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Iodopyridine as a Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-iodopyridine as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique reactivity of the iodine substituent makes this compound an ideal building block for introducing the pyridine (B92270) scaffold into complex molecules, a common motif in a wide array of biologically active compounds.[1][2] The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4]
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to the high binding affinity of pyridine-containing molecules to various biological targets.[6] this compound, in particular, serves as a key intermediate for the synthesis of substituted pyridines through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3]
Key Applications in API Synthesis
The functionalization of the pyridine ring at the 4-position is a cornerstone of medicinal chemistry.[3] this compound is particularly effective in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[7] These reactions allow for the introduction of a diverse range of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[8]
Common applications include the synthesis of:
-
Kinase Inhibitors: The pyridine motif is prevalent in kinase inhibitors, where the nitrogen atom can mimic the adenine (B156593) core of ATP, forming crucial hydrogen bonds in the kinase hinge region.[6][8]
-
Anticancer Agents: Several pyridine analogues have demonstrated significant antitumor activity.[1]
-
Anti-Inflammatory and Analgesic Compounds: Pyridine-based nonsteroidal anti-inflammatory drugs (NSAIDs) are used to treat pain and inflammation.[1]
Data Presentation: Cross-Coupling Reactions
The following tables summarize quantitative data for key cross-coupling reactions involving 4-halopyridines, providing a comparative overview of various catalytic systems and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyridines
| Entry | 4-Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 1 | 97.2 | [9] |
| 2 | This compound | Pyridine-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 1 | 97.8 | [9] |
| 3 | 3-Fluoro-4-iodopyridine | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 4-12 | - | [8] |
| 4 | 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ (2) | - | Na₂CO₃ | Toluene/H₂O | 100-120 | - | - |[3] |
Table 2: Sonogashira Coupling of 4-Halopyridines
| Entry | 4-Halopyridine | Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | This compound | 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₂Cl₂ (10) | CuI (25) | Triethanolamine | Triethanolamine | RT | 3 | - | [7] |
| 2 | 3-Fluoro-4-iodopyridine | Terminal alkyne | - | - | Triethylamine (B128534) | DMF | RT - 70 | 2-8 | - | [8] |
| 3 | 4-Bromo-2-chloro-6-iodopyridin-3-ol | Terminal alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 6 | ~85-95 | [10] |
| 4 | 4-Bromo-2-chloro-6-iodopyridin-3-ol | Terminal alkyne | Pd(OAc)₂ (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 |[10] |
Table 3: Buchwald-Hartwig Amination of 4-Halopyridines
| Entry | 4-Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | This compound | p-Chloroaniline | Ni(acac)₂ / Phenylboronic ester | - | - | - | - | - | [11] |
| 2 | Aryl Halides | Primary/Secondary Amines | Pd-based | NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ | Toluene, THF | - | - | - |[12][13] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-arylpyridine.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[8][14]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylpyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[12][13]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine (B1218219) ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental and Catalytic Cycle Diagrams
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Application of 4-Iodopyridine in Organic Electronics and Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-iodopyridine as a versatile building block in the synthesis of advanced materials for organic electronics. The protocols and data presented herein are designed to guide researchers in the development of novel materials for Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and other electronic devices.
Introduction to this compound in Materials Science
This compound is a key synthetic intermediate that allows for the introduction of a pyridine (B92270) moiety into a variety of organic molecules. The electron-deficient nature of the pyridine ring makes its derivatives suitable candidates for electron-transporting materials (ETMs) and host materials in optoelectronic devices.[1] The iodine atom provides a reactive site for common cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex conjugated systems with tailored electronic and photophysical properties.[2][3]
The strategic incorporation of the 4-pyridyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which is crucial for optimizing charge injection and transport in electronic devices.[1]
Application in Organic Light-Emitting Diodes (OLEDs)
Pyridine-containing materials are widely utilized in OLEDs as electron-transporting, hole-transporting, and emissive materials.[4][5] The use of this compound as a precursor allows for the synthesis of a diverse range of these functional molecules.
This protocol describes the synthesis of a triarylamine-based HTM incorporating a pyridine unit, derived from this compound, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
(4-(Di-p-tolylamino)phenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a round-bottom flask, add this compound, (4-(di-p-tolylamino)phenyl)boronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the toluene/water solvent mixture and the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
This protocol outlines the fabrication of a standard OLED device using a solution-processing method.[6]
Experimental Protocol:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Hole Transport Layer (HTL): Dissolve the synthesized pyridine-based HTM in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it onto the PEDOT:PSS layer. Anneal the film at 100 °C for 10 minutes.
-
Emissive Layer (EML): Spin-coat the emissive layer material (e.g., a host doped with a phosphorescent emitter) on top of the HTL.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), a lithium fluoride (B91410) (LiF) layer, and an aluminum (Al) cathode through a shadow mask.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to protect them from air and moisture.
The following table summarizes the performance of various pyridine-containing hole-transporting materials in OLEDs.
| Material | HOMO (eV) | LUMO (eV) | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |
| PrPzPy | -5.45 | -2.18 | ITO/PEDOT:PSS/HTL/EML/ETL/LiF/Al | N/A | N/A | |
| MePzCzPy | -5.38 | -2.15 | ITO/PEDOT:PSS/HTL/EML/ETL/LiF/Al | N/A | N/A | |
| Py-Br | -5.6 | -2.3 | ITO/PEDOT:PSS/HTL/Ir(ppy)₂acac:CBP/TPBi/LiF/Al | 9 | 17300 | [7] |
| Py-Me | -5.6 | -2.3 | ITO/PEDOT:PSS/HTL/Ir(ppy)₂acac:CBP/TPBi/LiF/Al | 8.5 | 15800 | [7] |
Application in Perovskite Solar Cells (PSCs)
Pyridine derivatives have been explored as charge transporting materials in PSCs to enhance power conversion efficiency and device stability.[1]
This protocol describes the synthesis of a conjugated material suitable for use as an ETM, starting from this compound via a Sonogashira cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (solvent and base)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
This protocol describes the fabrication of a typical n-i-p planar heterojunction perovskite solar cell.
Experimental Protocol:
-
Substrate and ETL Preparation: Clean FTO-coated glass substrates. Deposit a compact layer of an electron transport material (e.g., TiO₂) by spin-coating or spray pyrolysis.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL. Anneal the film at 100-150 °C.
-
Hole Transport Layer Deposition: Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) with additives (e.g., Li-TFSI and t-BP) on top of the perovskite layer.
-
Metal Contact Deposition: Transfer the device to a thermal evaporator and deposit a metal contact (e.g., gold or silver) through a shadow mask.
The following table summarizes the performance of perovskite solar cells incorporating pyridine-based derivatives.
| Material | Role | Device Structure | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Ref. |
| Pyridine-based HTM | HTM | FTO/TiO₂/Perovskite/HTL/Au | >20 | >1.1 | >23 | >75 | [1] |
| Pyridine-based ETM | ETM | ITO/ETL/Perovskite/Spiro-OMeTAD/Au | >18 | >1.0 | >22 | >70 | [1] |
Application in Conductive Polymers
This compound can serve as a monomer for the synthesis of pyridine-containing conjugated polymers through various polymerization techniques, such as Yamamoto, Stille, or Sonogashira polymerization. These polymers are of interest for applications in electronic devices due to their potential to combine the processability of polymers with the electronic properties of semiconductors.[8]
This protocol outlines a Sonogashira polymerization to synthesize a conjugated polymer.
Experimental Protocol:
-
Monomers: this compound and a diethynyl-functionalized comonomer (e.g., 1,4-diethynylbenzene).
-
Catalyst System: Pd(PPh₃)₂Cl₂ and CuI.
-
Solvent/Base: Triethylamine.
-
Procedure:
-
Combine the monomers and catalysts in a Schlenk flask under an inert atmosphere.
-
Add degassed triethylamine.
-
Heat the mixture (e.g., to 80 °C) and stir for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol (B129727).
-
Filter and wash the polymer with methanol and acetone.
-
Purify the polymer by Soxhlet extraction.
-
Expected Properties: The resulting polymer would be a rigid-rod conjugated polymer. Its conductivity would depend on doping. The pyridine units would influence its n-doping capability and its interaction with other materials in a device.
Application in Metal-Organic Frameworks (MOFs)
This compound can be functionalized to create ligands for the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs can exhibit interesting electronic properties, making them suitable for applications in sensors or as components in electronic devices.[9][10] The pyridine nitrogen can act as a coordination site, and the extended conjugated system, which can be built from the iodo-position, can facilitate charge transport.
Conceptual Application: A ligand such as 4'-(4-pyridyl)-[1,1'-biphenyl]-4-carboxylic acid, synthesized from this compound, could be used to construct a luminescent MOF for chemical sensing applications. The pyridine unit could provide a binding site for specific analytes, leading to a change in the luminescent properties of the MOF.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals. The performance data is for illustrative purposes and can vary based on the specific materials and device architecture used.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Electronic metal–organic framework sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Metal-Organic Frameworks in Electronic Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Involving 4-Iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-iodopyridine, a critical transformation for the synthesis of 4-aminopyridine (B3432731) derivatives. These derivatives are prevalent structural motifs in pharmaceuticals and agrochemicals. This document offers detailed protocols, quantitative data, and mechanistic insights to facilitate the successful application of this versatile C-N bond-forming reaction.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] It provides a powerful and general method for the formation of carbon-nitrogen bonds, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope. The reaction of this compound is of particular interest due to the prevalence of the 4-aminopyridine scaffold in medicinal chemistry. The relatively weak C-I bond in this compound facilitates oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to other halo-pyridines.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 4-aminopyridine product, regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and its derivatives with various classes of amines.
Table 1: Amination of this compound with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene (B28343) | 100 | 16 | 85 | General Protocol |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 78 | General Protocol |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 90 | 24 | 92 | General Protocol |
Table 2: Amination of this compound with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (B109124) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 95 | General Protocol |
| Piperidine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 88 | General Protocol |
| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 91 | General Protocol |
Table 3: Amination of 2-Fluoro-4-iodopyridine (B1312466) with Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline (B41778) | Pd(OAc)₂ (10) | BINAP (10) | K₂CO₃ | Dioxane | 150 (MW) | 30 | 85 | [2] |
| 4-Methoxyaniline | Pd(OAc)₂ (10) | BINAP (10) | K₂CO₃ | Dioxane | 150 (MW) | 30 | 92 | [2] |
| 4-Chloroaniline | Pd(OAc)₂ (10) | BINAP (10) | K₂CO₃ | Dioxane | 150 (MW) | 30 | 78 | [2] |
| 3-Aminopyridine | Pd(OAc)₂ (10) | BINAP (10) | K₂CO₃ | Dioxane | 150 (MW) | 30 | 75 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Note: These are general protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination of this compound with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Materials:
-
This compound
-
n-Hexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.02 mmol, 2 mol%).
-
Seal the vessel with a septum or cap and evacuate and backfill with argon three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) followed by n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-hexylpyridin-4-amine.
Protocol 2: Amination of this compound with a Secondary Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-(pyridin-4-yl)morpholine.
Protocol 3: Microwave-Assisted Amination of 2-Fluoro-4-iodopyridine with an Aromatic Amine (e.g., Aniline)
Materials:
-
2-Fluoro-4-iodopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
To a microwave synthesis vial, add 2-fluoro-4-iodopyridine (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.1 mmol, 10 mol%), BINAP (0.1 mmol, 10 mol%), and K₂CO₃ (3.5 mmol, 3.5 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford N-phenyl-2-fluoropyridin-4-amine.[2]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Heck Coupling Reactions with 4-Iodopyridine and Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides detailed application notes and experimental protocols for the Heck coupling of 4-iodopyridine with various alkenes. 4-Alkenylpyridines are valuable building blocks in medicinal chemistry and materials science, and the Heck reaction offers a direct and efficient route to their synthesis.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX (in this case, HI) in the presence of a base, regenerating the active Pd(0) catalyst.
Core Reaction Parameters
Successful Heck coupling reactions are dependent on the careful selection of several key components:
-
Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and versatile precursor that is reduced in situ to the active Pd(0) species. Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For specific applications, pre-formed catalysts with specialized ligands may be used.
-
Ligands: While not always necessary for reactive substrates like aryl iodides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) can stabilize the palladium catalyst and improve yields and selectivity. N-Heterocyclic carbenes (NHCs) and palladacycles are also effective.[1]
-
Base: An organic or inorganic base is crucial to neutralize the hydrogen iodide (HI) generated during the catalytic cycle. Common choices include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are frequently used due to their ability to dissolve the reactants and facilitate the reaction.
-
Additives: In some cases, particularly in phosphine-free protocols, phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (n-Bu₄NCl) can significantly enhance the reaction rate.[3]
Visualization of the Heck Coupling Reaction
General Catalytic Cycle
Caption: General catalytic cycle for the Heck coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Heck coupling reaction.
Quantitative Data Summary
The following table summarizes representative Heck coupling reactions between this compound and various alkenes. Conditions are based on analogous reactions reported in the literature for similar aryl iodides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Ethyl acrylate (B77674) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 4 | ~95 | [4] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | Et₃N (2.0) | NMP | 120 | 6 | ~90 | [5] |
| 3 | Styrene (B11656) | Pd(OAc)₂ (1) | None | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | ~85 | [6] |
| 4 | Methyl acrylate | Pd/C (5) | None | Na₂CO₃/Et₃N (1.5/1.5) | NMP | 130 | 8 | ~92 | [5] |
| 5 | 2-Vinylpyridine | Imidazole-SPO-Pd (cat.) | - | K₂CO₃ (2.0) | DMAc | 120 | 12 | ~78 | [7] |
Yields are estimated based on similar reactions with other aryl iodides and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of this compound with Acrylates
This protocol is a general method for the coupling of this compound with acrylate esters, based on typical conditions for aryl iodides.[4]
Materials:
-
This compound
-
Ethyl acrylate (or other acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, previously flushed with an inert gas (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Alkene Addition: Add ethyl acrylate (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-(2-ethoxycarbonyl-vinyl)pyridine.
Protocol 2: Phosphine-Free Heck Coupling of this compound with Styrene
This protocol describes a phosphine-free method, which can be advantageous in terms of cost and ease of product purification.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
DMF/Water mixture (e.g., 5:1)
-
Reaction vial suitable for heating
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Solvent and Reagent Addition: Add a mixture of DMF and water (6 mL, 5:1 v/v).
-
Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.
-
Heating: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic phases, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield (E)-4-styrylpyridine.[6]
Protocol 3: Microwave-Assisted Green Heck Coupling Protocol
This protocol outlines an environmentally friendlier approach using microwave irradiation, which can significantly reduce reaction times.[3]
Materials:
-
This compound
-
n-Butyl acrylate
-
Pd EnCat® 40 (or similar supported Pd catalyst)
-
Sodium Acetate (NaOAc)
-
Tetrabutylammonium chloride (Et₄NCl)
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, add this compound (100 mg, 1.0 equiv.), sodium acetate (2.5 equiv.), tetrabutylammonium chloride (3.0 equiv.), and Pd EnCat® 40 (0.8 mol%).
-
Solvent and Alkene Addition: Disperse the solids in ethanol (2 mL) and then add n-butyl acrylate (1.0 equiv.).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 140 °C for 30 minutes.
-
Workup and Purification: After cooling, filter the reaction mixture to recover the catalyst. Dilute the filtrate with ethyl acetate and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]
Concluding Remarks
The Heck coupling of this compound is a robust and versatile method for synthesizing 4-alkenylpyridines. The choice of catalyst, base, solvent, and reaction conditions can be tailored to the specific alkene substrate and desired outcome. The protocols provided offer a starting point for researchers, and further optimization may be necessary to achieve the best results for a particular transformation. The development of phosphine-free and microwave-assisted methods offers greener and more efficient alternatives for these important synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sctunisie.org [sctunisie.org]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of 4-Substituted Pyridines via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-substituted pyridines, a crucial scaffold in medicinal chemistry and drug development, via nucleophilic aromatic substitution (SNAr). The methodologies outlined below focus on the reaction of 4-chloropyridine (B1293800) with various nucleophiles, offering a versatile approach to a diverse range of pyridine (B92270) derivatives.
Introduction
The pyridine ring is a privileged structure in numerous FDA-approved drugs. The ability to functionalize the pyridine ring, particularly at the 4-position, is essential for modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution on 4-halopyridines is a powerful and widely used method for introducing a variety of substituents. The electron-deficient nature of the pyridine ring, enhanced by the presence of a halogen at the 4-position, facilitates the attack of nucleophiles, leading to the displacement of the halide ion. This reaction typically proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which subsequently expels the leaving group to yield the 4-substituted pyridine product.[1][2]
General Reaction Mechanism
The nucleophilic aromatic substitution on 4-chloropyridine proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged Meisenheimer intermediate. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group. The attack at the 4-position is favored due to the effective delocalization of the negative charge onto the electronegative nitrogen atom in the intermediate.[3]
Caption: General mechanism of nucleophilic aromatic substitution on 4-chloropyridine.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-alkoxy-, 4-amino-, 4-thio-, and 4-cyanopyridines starting from 4-chloropyridine or its hydrochloride salt.
Protocol 1: Synthesis of 4-Alkoxypyridines
This protocol describes the synthesis of 4-alkoxypyridines by reacting 4-chloropyridine hydrochloride with various alcohols in the presence of a base.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of 4-alkoxypyridines.
Materials:
-
4-Chloropyridine hydrochloride
-
Appropriate alcohol (e.g., 1-pentanol, 1-hexanol, etc.)
-
Sodium hydroxide (B78521) (NaOH), finely divided
-
Dimethyl sulfoxide (B87167) (DMSO), reagent grade
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Flush a 100 mL round-bottom flask with argon.
-
Add finely divided sodium hydroxide (2.00 g, 50.0 mmol), the desired alcohol (10.0 mmol), and reagent grade DMSO (12 mL) to the flask.
-
Heat the mixture to 80 °C with stirring under an argon atmosphere.
-
Once the temperature is stable, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) to the reaction mixture, rinsing with an additional 8 mL of DMSO.
-
After approximately 30 minutes, add an additional portion of 4-chloropyridine hydrochloride (0.300 g, 2.0 mmol).
-
Continue to stir and heat the reaction overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Purify the crude product by short-path distillation, Kugel-Rohr distillation, or column chromatography depending on the properties of the resulting 4-alkoxypyridine.
Quantitative Data:
| Alcohol (n-alkyl) | Yield (%) |
| 1-Pentanol | 75-80 |
| 1-Hexanol | 75-80 |
| 1-Heptanol | 75-80 |
| 1-Octanol | 75-80 |
| 1-Nonanol | 75-80 |
| 1-Decanol | 75-80 |
| 1-Dodecanol | 75-80 |
| 1-Tridecanol | 75-80 |
| 1-Octadecanol | 75-80 |
| Table 1: Typical isolated yields for the synthesis of 4-alkoxypyridines.[4] |
Protocol 2: Synthesis of 4-Aminopyridines
This protocol details the reaction of 4-chloropyridine with various primary and secondary amines. Both conventional heating and microwave-assisted methods are described.[5]
Conventional Heating Method:
Procedure:
-
To a solution of 4-chloropyridine (1.0 equiv.) in a suitable solvent (e.g., ethanol, NMP, or DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Method:
Procedure:
-
In a microwave reaction vial, combine 4-chloropyridine (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base (e.g., DIPEA, 1.1 equiv.), and a suitable solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) for a specified time (e.g., 20-40 minutes).
-
After cooling, perform an aqueous work-up and extract the product.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Amine | Method | Temperature (°C) | Time | Yield (%) |
| Aniline | Conventional | 100 | 12 h | High |
| Piperidine | Conventional | 80 | 6 h | High |
| Morpholine | Conventional | 80 | 8 h | High |
| Cysteamine | Microwave | 140 | 21 min | >95 |
| Benzylamine | Conventional | 120 | 16 h | Moderate to High |
| Table 2: Representative reaction conditions and yields for the synthesis of 4-aminopyridines. |
Protocol 3: Synthesis of 4-(Alkyl/Arylthio)pyridines
This protocol describes the reaction of 4-chloropyridine with thiols to form 4-(alkyl/arylthio)pyridines.[6]
Procedure:
-
Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of a base (e.g., NaH, K₂CO₃, or NaOH, 1.1 equiv.) in a suitable solvent (e.g., DMF, DMSO, or ethanol) at room temperature.
-
Add 4-chloropyridine (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Quantitative Data:
| Thiol | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 h | High |
| Benzyl mercaptan | NaH | THF | 25 | 2 h | High |
| 2-Mercaptoethanol | NaOH | Ethanol | 50 | 6 h | Moderate to High |
| Table 3: Representative reaction conditions and yields for the synthesis of 4-(alkyl/arylthio)pyridines. |
Protocol 4: Synthesis of 4-Cyanopyridine via Palladium-Catalyzed Cyanation
While direct nucleophilic substitution with cyanide salts can be challenging, a robust alternative is the palladium-catalyzed cyanation of 4-halopyridines. This protocol utilizes potassium ferrocyanide as a non-toxic cyanide source.[7][8][9][10]
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed cyanation of 4-chloropyridine.
Materials:
-
4-Chloropyridine or 4-bromopyridine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, SPhos)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (B1210297) (KOAc)
-
Dioxane
-
Degassed water
-
Nitrogen gas
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, potassium ferrocyanide trihydrate (0.5 equiv), and 4-chloropyridine (1.0 mmol).
-
Seal the vessel with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times.
-
Add dioxane (2.5 mL) and a 0.05 M solution of potassium acetate in degassed water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(OAc)₂ (0.1 mol%) | 120 | 5 | 85-95 |
| 4-Chloropyridine | Pd₂(dba)₃ / Xantphos | 110 | 12 | 70-85 |
| Table 4: Representative yields for the palladium-catalyzed cyanation of 4-halopyridines.[10] |
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the synthesis of a variety of 4-substituted pyridines. These methods are essential for the generation of compound libraries for drug discovery and for the synthesis of key intermediates in the development of new pharmaceuticals and agrochemicals. The choice of method will depend on the desired substituent, the scale of the reaction, and the available laboratory equipment.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. organic chemistry - How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for 4-Iodopyridine in Coordination Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-iodopyridine as a versatile ligand in coordination chemistry and its applications in catalysis, with a focus on its role in the synthesis of high-value compounds for research and drug development.
Application Notes
Introduction to this compound as a Ligand
This compound is a halogenated aromatic N-heterocycle that serves as a valuable building block in organic synthesis and as a ligand in coordination chemistry.[1] Its utility stems from the presence of both a coordinating nitrogen atom within the pyridine (B92270) ring and a reactive carbon-iodine bond. The nitrogen atom, with its lone pair of electrons, readily coordinates to a variety of transition metals, including palladium, platinum, rhodium, and copper, to form stable metal complexes. The iodine substituent can be used to tune the electronic properties of the ligand and the resulting complex, or it can participate in subsequent chemical transformations.
Coordination Chemistry of this compound
This compound typically acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom. The coordination of this compound to a metal center can be confirmed by various spectroscopic techniques. In infrared (IR) spectroscopy, coordination is evidenced by shifts in the pyridine ring stretching vibrations. In nuclear magnetic resonance (NMR) spectroscopy, the signals of the pyridine protons are typically shifted downfield upon coordination to a metal.
The presence of the iodo-substituent can influence the electronic properties of the resulting metal complex. The electron-withdrawing nature of the iodine atom can affect the electron density at the metal center, which in turn can modulate the catalytic activity of the complex.
This compound Complexes in Catalysis
Coordination complexes containing this compound or its derivatives as ligands have potential applications in various catalytic transformations, most notably in cross-coupling reactions. While this compound itself is a common substrate in these reactions, its role as a ligand within a catalyst is also of significant interest. Palladium complexes bearing pyridine-type ligands are well-known to be effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.[2] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceuticals and functional materials.
The general principle behind the catalytic activity of these complexes lies in the ability of the metal center (e.g., palladium) to cycle through different oxidation states, facilitating the oxidative addition of an organohalide, transmetalation with an organoboron or other organometallic reagent, and subsequent reductive elimination to form the desired product and regenerate the active catalyst. The this compound ligand plays a crucial role in stabilizing the metal center throughout this catalytic cycle.
Applications in Drug Development and Materials Science
The pyridine moiety is a common structural motif in a vast array of biologically active compounds and pharmaceuticals. The ability to functionalize pyridines through metal-catalyzed cross-coupling reactions is therefore of paramount importance in drug discovery and development. Catalysts containing this compound or similar ligands can be employed to synthesize libraries of substituted pyridines for screening as potential drug candidates.
Furthermore, the principles of coordination chemistry and catalysis involving this compound can be extended to the development of novel functional materials, such as coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and heterogeneous catalysis.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄IN | [3] |
| Molecular Weight | 205.00 g/mol | [3] |
| Appearance | White to off-white crystals | [4] |
| Melting Point | 94-99 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ (ppm) | 8.07-8.44 (m, 2H), 7.59-7.86 (m, 2H) | [4] |
| ¹³C NMR (CDCl₃) | ||
| δ (ppm) | 151.8, 132.0, 109.9 | [5] |
| IR (ATR-Neat) | ||
| Key Absorptions (cm⁻¹) | 3056, 1617, 1590, 1542, 1507, 1415 | [3] |
Table 2: Representative Structural Data for a Palladium(II) Pyridine Complex
The following data is for trans-diiodidobis(4-phenylpyridine-κN)palladium(II), which serves as a structural analogue for a potential this compound complex.
| Parameter | Value | Reference |
| Coordination Geometry | Square Planar | [6] |
| Bond Lengths (Å) | ||
| Pd-N | 2.043(4) | [6] |
| Pd-I | 2.6103(5) | [6] |
| **Bond Angles (°) ** | ||
| N-Pd-I | 90.0 (average) | [6] |
| N-Pd-N | 180 | [6] |
| I-Pd-I | 180 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from pyridine.
Materials:
-
Pyridine
-
[Li(TMP)Zn(tBu)₂] (Lithium 2,2,6,6-tetramethylpiperidide tert-butylzincate)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Heptane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a 0.4 mmol scale solution of [Li(TMP)Zn(tBu)₂] in anhydrous THF according to literature methods.
-
To this solution at 0 °C, add pyridine (0.032 mL, 0.4 mmol).
-
Allow the resulting light orange colored reaction mixture to stir for 2 hours at room temperature.
-
Quench the reaction with a solution of I₂ (508 mg) dissolved in 1 mL of THF and continue stirring for 1 hour.
-
Add 10% Na₂S₂O₃ solution dropwise until the color of the reaction mixture fades.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using a gradient of EtOAc:heptane (20:80 to 30:70) as the eluent to afford this compound as an off-white solid.[4]
Protocol 2: Proposed Synthesis of trans-PdCl₂(this compound)₂
This proposed protocol is based on the synthesis of analogous palladium-pyridine complexes.
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
This compound
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve Na₂PdCl₄ (0.5 mmol) in 30 mL of methanol.
-
To this solution, add this compound (1.05 mmol).
-
Stir the reaction mixture for 6-8 hours at room temperature.
-
Add 40 mL of deionized water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the trans-PdCl₂(this compound)₂ complex.
Protocol 3: Representative Catalytic Application - Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium-4-iodopyridine complex as a pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
trans-PdCl₂(this compound)₂ (pre-catalyst)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the trans-PdCl₂(this compound)₂ pre-catalyst (0.01 mmol, 1 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent use in the formation of a palladium(II) complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(II)-4-iodopyridine complex.
References
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 15854-87-2 [chemicalbook.com]
- 5. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of 4-Arylpyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis on a large scale is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for the large-scale synthesis of 4-arylpyridines, focusing on robust and scalable methodologies, including Suzuki-Miyaura coupling, direct C-H arylation, and continuous flow synthesis. Quantitative data from cited literature is summarized for easy comparison, and detailed experimental workflows are provided.
Introduction
4-Arylpyridines are a cornerstone of modern drug discovery, valued for their ability to engage in key biological interactions. The development of efficient and scalable synthetic routes is paramount for advancing drug candidates from discovery to clinical trials. This application note details three key methodologies for the large-scale synthesis of this important heterocyclic core.
Suzuki-Miyaura Coupling: The Workhorse for 4-Arylpyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of 4-arylpyridines. This reaction typically involves the palladium-catalyzed coupling of a pyridine-4-boronic acid or its ester with an aryl halide.
Logical Relationship: Key Steps in Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura synthesis of 4-arylpyridines.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Aryl Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodopyridine | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2·CH2Cl2 (5) | K3PO4 | Toluene/H2O | 80 | 1 | 97.8 | [1] |
| 2 | 4-Bromopyridine (B75155) HCl | Phenylboronic acid | Pd(PPh3)4 (4) | K2CO3 | Toluene/EtOH | MW | - | Good | [2] |
| 3 | 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(dppf)Cl2·CH2Cl2 (5) | K2CO3 | CPME/H2O | 80 | 1 | 86.2 | [1] |
| 4 | 4-Chloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane (B91453)/H2O | MW | 0.33 | 74 | [3] |
Detailed Protocol: Gram-Scale Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
4-Bromopyridine hydrochloride (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromopyridine hydrochloride, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add Pd(PPh3)4 to the flask under a positive pressure of nitrogen.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford the pure 4-phenylpyridine.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the pyridine ring. C4-selective arylation of pyridines can be achieved through the use of N-substituted pyridinium (B92312) salts as electrophiles.
Catalytic Cycle: Palladium-Catalyzed Direct C-H Arylation
Caption: A plausible catalytic cycle for direct C-H arylation of pyridines.
Quantitative Data for C4-Selective Direct Arylation
| Entry | Pyridine Substrate | Aryl Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Aminopyridinium salt | 5-Methoxyindole | NaH | THF | rt | 0.5 | 92 | [4][5][6] |
| 2 | N-Aminopyridinium salt | Indole | NaH | THF | rt | 0.5 | 88 | [4][5][6] |
| 3 | N-Aminopyridinium salt | 2-Naphthol | NaOtBu | THF | rt | 0.5 | 95 | [4][5][6] |
| 4 | Pyridine | Phenyl Grignard | - | - | - | - | 80 | [7] |
Detailed Protocol: C4-Selective Arylation of Pyridine with Indole
Materials:
-
N-Aminopyridinium salt (prepared from pyridine) (1.0 eq)
-
Indole (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of indole in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the N-aminopyridinium salt in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 30 minutes to 1 hour), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(indolyl)pyridine.
Continuous Flow Synthesis: A Modern Approach to Scalability
Continuous flow chemistry offers significant advantages for large-scale synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. This technology is increasingly being adopted for the production of active pharmaceutical ingredients (APIs).
Experimental Workflow: Continuous Flow Synthesis of 4-Arylpyridines
Caption: A generalized workflow for the continuous flow synthesis of 4-arylpyridines.
Quantitative Data for a Related Flow Synthesis: N-Aryl-4-pyridones
While a specific large-scale flow synthesis protocol for 4-arylpyridines was not found, a practical gram-scale synthesis of N-aryl-4-pyridones using a two-step continuous flow process has been reported, demonstrating the feasibility of this technology for related scaffolds.[8]
| Substrate 1 | Substrate 2 | Substrate 3 | Conditions | Yield (%) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Diethyl acetylenedicarboxylate | Two-step continuous flow | Good to excellent | [8] |
Conceptual Protocol: Continuous Flow Suzuki-Miyaura Coupling
Equipment:
-
Three syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare three separate stock solutions:
-
Solution A: 4-Halopyridine in a suitable solvent (e.g., dioxane).
-
Solution B: Arylboronic acid and base (e.g., K2CO3) in a solvent mixture (e.g., dioxane/water).
-
Solution C: Palladium catalyst in a suitable solvent.
-
-
Set the flow rates of the three syringe pumps to achieve the desired stoichiometric ratios and residence time in the reactor.
-
Pump the solutions through the T-mixer to ensure efficient mixing before entering the heated reactor coil.
-
Maintain the reactor at the optimized temperature (e.g., 100-150 °C).
-
The reaction mixture flows through the back-pressure regulator to maintain a constant pressure, allowing for superheating of the solvent.
-
Collect the product stream in a collection vessel.
-
The collected crude product can then be subjected to standard workup and purification procedures as described in the batch protocol.
General Purification Protocol
The purification of the crude 4-arylpyridine product is crucial to meet the high purity standards required for pharmaceutical applications.
A. Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (a low polarity solvent mixture, e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully load the dried crude product/silica mixture onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-arylpyridine.
B. Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the 4-arylpyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Conclusion
The large-scale synthesis of 4-arylpyridines is a critical enabling technology in drug discovery and development. The choice of synthetic method will depend on factors such as substrate availability, cost of goods, and scalability. Suzuki-Miyaura coupling remains a reliable and versatile method. Direct C-H arylation offers a more atom-economical approach, and continuous flow synthesis provides a modern, safe, and efficient platform for large-scale production. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. frontiersin.org [frontiersin.org]
- 7. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
suppressing homocoupling side products in Sonogashira reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in suppressing homocoupling side products during Sonogashira reactions.
Troubleshooting Guide: Minimizing Unwanted Homocoupling
This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.
| Issue | Potential Cause | Recommended Solution |
| High levels of alkyne homocoupling product (1,3-diyne) observed. | Presence of oxygen in the reaction mixture.[1][2] | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][2] |
| High concentration of the copper(I) co-catalyst.[2] | Reduce the loading of the copper(I) catalyst. While essential for the reaction, excessive amounts can accelerate homocoupling.[2] | |
| Slow rate of the desired cross-coupling reaction.[2] | Optimize the reaction conditions to favor the cross-coupling pathway. This may include using a more active palladium catalyst, a more reactive aryl/vinyl halide, or adjusting the temperature.[2] | |
| High reaction temperature.[2] | While heating is often necessary, excessively high temperatures can sometimes favor the homocoupling pathway.[2] Try running the reaction at a lower temperature. | |
| Reaction is sluggish and still produces homocoupling byproducts. | Inefficient palladium catalyst or ligand. | Screen different palladium sources and phosphine (B1218219) ligands. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[1] |
| Suboptimal base or solvent. | The choice of base and solvent is critical.[1] Screen different bases (e.g., triethylamine (B128534), diisopropylamine (B44863), potassium carbonate) and solvents (e.g., THF, DMF, toluene) to find the optimal combination for your specific substrates.[1][3][4] | |
| Homocoupling is still observed in a copper-free reaction. | Trace amounts of copper impurities in reagents or on glassware.[2] | Use high-purity reagents and consider acid-washing glassware to remove any trace metal contaminants.[2] |
| Palladium-mediated homocoupling. | While less common, palladium can also mediate homocoupling under certain conditions.[2] Further optimization of ligands and reaction conditions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product.[1]
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2] The copper co-catalyst, while increasing the rate of the desired Sonogashira coupling, also catalyzes this unwanted side reaction.[1][3]
Q3: How can I prevent or minimize homocoupling?
A3: Several strategies can be employed:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][3]
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1][4]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: What is the role of the base in the Sonogashira reaction and how does it affect homocoupling?
A4: The base is required to neutralize the hydrogen halide that is produced as a byproduct of the coupling reaction.[3] The choice of base can influence the reaction rate and selectivity. Amine bases like triethylamine or diisopropylamine are commonly used and can also act as the solvent.[3] The basicity and coordinating ability of the base can affect the catalytic cycle and, consequently, the extent of homocoupling.
Q5: Can the choice of solvent impact the amount of homocoupling?
A5: Yes, the solvent plays a critical role.[1] The solvent must be able to dissolve the various components of the reaction, including the aryl halide, alkyne, and catalysts.[4] The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species, thereby affecting the balance between the desired cross-coupling and the undesired homocoupling.[4]
Data on Reaction Parameter Effects on Homocoupling
The following tables summarize the general influence of key reaction parameters on the suppression of homocoupling. The optimal conditions are often substrate-dependent and may require empirical optimization.
Table 1: Effect of Copper Co-catalyst
| Condition | Typical Homocoupling Level | Notes |
| Copper-Catalyzed | Can be significant, especially with exposure to air. | Requires stringent anaerobic conditions. The rate of the desired reaction is often faster.[3] |
| Copper-Free | Significantly reduced or eliminated.[3] | Generally slower reaction rates, may require higher temperatures or more active catalyst systems.[2] |
Table 2: General Guidance on Ligand, Base, and Solvent Selection
| Parameter | Strategy to Reduce Homocoupling | Examples |
| Palladium Ligand | Use bulky, electron-rich phosphine ligands to promote reductive elimination of the cross-coupled product.[1] | XPhos, SPhos, P(t-Bu)₃ |
| Base | The optimal base is substrate-dependent. Inorganic bases are often used in copper-free protocols. | Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃ |
| Solvent | The choice of solvent can influence catalyst stability and solubility of reactants.[4] | THF, Toluene, DMF, Acetonitrile |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Reaction with Minimal Homocoupling
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Degassed solvent (e.g., THF or Et₃N, 5 mL)
-
Degassed amine base (e.g., triethylamine, 3.0 mmol)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.
-
To the flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and degassed amine base via syringe.
-
Stir the mixture at room temperature.
-
Add the terminal alkyne dropwise via syringe over a period of 10-15 minutes.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.[1]
-
Add the anhydrous, degassed solvent.[1]
-
Stir the mixture at room temperature for 10 minutes.[1]
-
Add the terminal alkyne via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Follow the work-up and purification procedures as described in Protocol 1.[1]
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A typical experimental workflow for a Sonogashira reaction designed to minimize homocoupling.
References
Technical Support Center: Purification of 4-Arylpyridine Products from Palladium Catalyst
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 4-arylpyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from 4-arylpyridine synthesis?
A1: Several methods are commonly employed to remove palladium catalysts. The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous), the scale of the reaction, and the required purity of the final product. Key methods include:
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C). Using a pad of Celite can aid in the removal of fine palladium particles.[1]
-
Adsorption: Activated carbon is a cost-effective and widely used adsorbent for removing dissolved and colloidal palladium.[2][3]
-
Scavenging: Using solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiols, amines, or trimercaptotriazine (TMT)) is a highly effective method.[2][4][5]
-
Chromatography: Column chromatography is a standard laboratory technique that can separate the desired 4-arylpyridine from the palladium catalyst and other impurities.[1]
-
Crystallization: Recrystallization of the final product can significantly reduce palladium levels, especially when combined with other purification techniques.[6]
-
Extraction: Liquid-liquid extraction can be used to remove some palladium species, though it is often not sufficient as a standalone method.[1]
Q2: How do I choose the best purification method for my 4-arylpyridine?
A2: The selection of the optimal purification method depends on several factors. The following decision-making workflow can help guide your choice.
Q3: What are scavenger resins and how do they work for 4-arylpyridine purification?
A3: Scavenger resins are solid supports, typically silica (B1680970) or polystyrene-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or tri-isocyanurates (TMT).[2] When the reaction mixture containing the 4-arylpyridine is stirred with or passed through the resin, the palladium is selectively bound (chelated) to the functional groups on the resin.[2] The resin can then be easily removed by filtration, leaving the purified 4-arylpyridine in solution.[2]
Q4: Can I use activated carbon for palladium removal? Are there any drawbacks?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[2] It has a high surface area that can adsorb palladium species.[2] However, a significant drawback is the potential for non-specific adsorption of the desired 4-arylpyridine product, which can lead to lower yields.[2] The effectiveness of activated carbon can also vary depending on the specific form of palladium present.
Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in pharmaceutical products.[2] Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[2]
Troubleshooting Guides
Issue 1: Low product recovery after purification.
-
Potential Cause: Non-specific binding of the 4-arylpyridine product to the purification medium. This is a common issue with activated carbon and some scavenger resins.[2] The basic nature of the pyridine (B92270) ring can sometimes lead to interactions with acidic silica-based scavengers.
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger resin necessary for effective palladium removal.[2]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[2] Consider scavengers on a polystyrene matrix if interactions with silica are suspected.
-
Solvent Selection: The choice of solvent can influence the interaction between your product and the adsorbent.[2]
-
Wash the Adsorbent/Scavenger: After filtration, wash the activated carbon or scavenger resin with fresh solvent to recover any adsorbed product.[2]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or precipitation.[2]
-
Issue 2: Incomplete removal of palladium.
-
Potential Cause: The chosen method may not be effective for the specific form of palladium present in the reaction mixture. For example, simple filtration is effective for heterogeneous palladium (like Pd/C) but not for soluble palladium complexes.[2]
-
Troubleshooting Steps:
-
Identify the Palladium Species: If possible, determine if the palladium is in a soluble or insoluble form.[2] A colored filtrate after passing through Celite suggests soluble palladium.[7]
-
Combine Methods: A multi-step approach can be more effective. For instance, an initial filtration through Celite to remove bulk heterogeneous palladium can be followed by treatment with a scavenger resin to remove soluble species.[2]
-
Optimize Scavenging Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of scavenger resins.[2]
-
Increase Scavenger Amount: If initial attempts with a scavenger are unsuccessful, increasing the equivalents relative to the palladium may improve removal.[2]
-
Issue 3: The color of the product suggests palladium contamination, but standard methods are not removing it.
-
Potential Cause: The palladium may be strongly complexed with your 4-arylpyridine product or other components in the reaction mixture, making it difficult to remove.
-
Troubleshooting Steps:
-
Use a Stronger Chelating Agent: Scavengers with stronger binding affinities for palladium, such as those with TMT functional groups, may be more effective.[8]
-
Consider a Precipitation Method: Treatment with an agent like 2,4,6-trimercapto-s-triazine (TMT) can precipitate the palladium, which can then be filtered off.[4]
-
Data on Purification Method Efficacy
The following tables summarize the efficiency of different palladium removal techniques based on published data.
Table 1: Efficiency of Scavenger Resins
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT | ~800 | <10 | >98.75% | [9] |
| Si-TMT | 2239 | 20 | >99% | [10] |
| SiliaMetS Thiol/Thiourea | 2400 | ≤ 16 | >99.3% | [5] |
| PhosphonicS SPM32 | 105 mg in 50 mL | <0.5 mg in 50 mL | >99.5% | [11] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Darco KB-B | 300 | <1 | >99.6% | [10] |
| Nuchar AquaGuard | 9100 | 6637 | 28% | [10] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97% | [10] |
Experimental Protocols
Protocol 1: Palladium Removal using Scavenger Resins (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude 4-arylpyridine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, ACN).[12]
-
Add the Scavenger Resin: Add the recommended amount of scavenger resin (typically 3-5 equivalents relative to the palladium catalyst) to the solution.[2][13]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 25-45°C) for 2 to 24 hours.[12] The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite can be used.[2]
-
Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified 4-arylpyridine.[12]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.[12]
Protocol 2: Palladium Removal using Activated Carbon
-
Prepare the Solution: Dissolve the crude 4-arylpyridine product in an appropriate solvent.[2]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stir the Mixture: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[12]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[2]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]
-
Isolate the Product: Combine the filtrate and washings and concentrate to obtain the purified 4-arylpyridine.[2]
-
Analysis: Determine the residual palladium concentration in the final product.
Workflow for Palladium Scavenging Experiment
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. arborassays.com [arborassays.com]
- 7. benchchem.com [benchchem.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spinchem.com [spinchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodopyridine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the first things I should check?
A1: When troubleshooting a Suzuki-Miyaura reaction with this compound, begin by assessing the following critical parameters:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[1]
-
Reagent Purity: Verify the purity of your this compound, boronic acid or ester, and solvent. Impurities can poison the catalyst.
-
Base Activation: The base is crucial for the transmetalation step. Ensure you are using a suitable and sufficiently strong base. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[2][3] The base must be finely powdered and anhydrous for optimal performance.
-
Catalyst Activity: Confirm that your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][3] Consider using a well-defined Pd(0) source or a precatalyst known for efficient activation.[4][5]
Q2: I am observing significant homocoupling of my boronic acid derivative. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction.[3] To mitigate this:
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.[1]
-
Use of Pd(0) Source: Employ a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the need for in-situ reduction which can sometimes favor homocoupling.[5]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: What is the black precipitate forming in my reaction, and how can I prevent it?
A3: The black precipitate is likely palladium black, which is aggregated, inactive metallic palladium.[1] Its formation indicates catalyst decomposition and can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst aggregation.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Solvent Choice: Certain solvents may not adequately stabilize the catalytic species, leading to precipitation.
To prevent the formation of palladium black, ensure you are using an appropriate ligand, a suitable solvent, and the optimal reaction temperature.
Q4: For a Buchwald-Hartwig amination with this compound, which type of base is generally preferred?
A4: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can be critical and often requires screening to find the optimal conditions for a specific substrate combination.
Q5: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are well-established and often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which are promoted by the copper co-catalyst.[6] These reactions may necessitate the use of specific ligands or slightly different reaction conditions to facilitate the catalytic cycle in the absence of copper.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura couplings involving this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure rigorous exclusion of oxygen. Re-degas solvents and purge the reaction vessel thoroughly with argon or nitrogen.[1]
-
Assess Reagent Purity & Activity:
-
Check the purity of this compound and the boronic acid/ester via NMR or LC-MS.
-
Use a fresh, reputable source of palladium catalyst and ligand.
-
Ensure the base is anhydrous and finely powdered.
-
-
Optimize Base: If using a weaker base like K₂CO₃, consider switching to a stronger one such as Cs₂CO₃ or K₃PO₄.[2] The choice between inorganic and organic bases can also be critical.[2]
-
Optimize Solvent: The polarity of the solvent can significantly impact the reaction.[7] Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with a small amount of water.[3] Screen a few different solvent systems.
-
Screen Catalyst/Ligand System: The choice of ligand is crucial. If a standard ligand like PPh₃ fails, consider more electron-rich and bulky phosphine (B1218219) ligands such as those from the Buchwald series (e.g., SPhos, XPhos).[5]
-
Adjust Temperature: While many couplings proceed at elevated temperatures (e.g., 80-110 °C), sometimes lowering the temperature can reduce side reactions, while in other cases, more thermal energy is required.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
This guide addresses the common problem of catalyst deactivation during the amination of this compound.
Caption: Logic for addressing catalyst deactivation.
Troubleshooting Steps:
-
Check for Oxygen Contamination: Even trace amounts of oxygen can deactivate the catalyst. Ensure all components are thoroughly degassed.[1]
-
Evaluate Ligand Stability & Ratio: Phosphine ligands can be susceptible to oxidation at high temperatures.[1] Ensure an adequate ligand-to-palladium ratio is used. Sometimes, a slight excess of ligand can improve catalyst stability.[4]
-
Assess Base Strength & Purity: The base can influence catalyst stability. Ensure it is pure and of the appropriate strength for the chosen ligand and substrate.
-
Review Reaction Temperature: High temperatures can accelerate ligand degradation and catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Consider Using a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more stable and provide more consistent results by ensuring efficient generation of the active catalytic species.[4]
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 4 | Et₃N | Dioxane/H₂O (4:1) | 90 | 12 | <10 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Effect of Solvent on Heck Coupling of this compound with Styrene
| Entry | Solvent | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Et₃N | 100 | 6 | 85 |
| 2 | Toluene | Et₃N | 100 | 6 | 55 |
| 3 | Acetonitrile | Et₃N | 80 | 6 | 70 |
| 4 | Dioxane | Et₃N | 100 | 6 | 60 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9] Add the degassed solvent (e.g., 1,4-Dioxane/water, 4:1).[9] Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[9] After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography.[9]
General Procedure for Sonogashira Coupling (Copper-Free)
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the terminal alkyne (1.2 equiv). Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 equiv).[6] Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until completion as monitored by TLC or LC-MS. Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phosphine Ligand Selection for 4-Iodopyridine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling of 4-iodopyridine. The unique electronic properties of the pyridine (B92270) ring can present distinct challenges compared to standard aryl halides, making ligand selection a critical parameter for success. This guide is designed to help you navigate common challenges and optimize your reaction conditions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. However, the presence of the nitrogen atom in the pyridine ring can lead to challenges such as catalyst inhibition and unwanted side reactions. The choice of phosphine (B1218219) ligand is paramount to overcoming these issues. Bulky, electron-rich phosphine ligands are often successful as they can promote the key steps of the catalytic cycle while stabilizing the palladium catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?
A1: Low yields can stem from several factors. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2] Additionally, the boronic acid or ester partner may be prone to protodeboronation under the reaction conditions.[1] Using a bulky, electron-rich ligand such as XPhos or SPhos can shield the metal center and accelerate the catalytic cycle, minimizing these issues.[1][3] Also, ensure your solvents are thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[4]
Q2: I am observing a significant amount of a phenyl byproduct in my reaction. What is the cause?
A2: This is a common issue when using tri(phenyl)phosphine (PPh₃) or related aryl phosphine ligands. Under certain conditions, the phenyl group from the ligand can participate in the cross-coupling reaction, leading to phenylated impurities.[5][6] To avoid this, switch to an alkyl-substituted phosphine ligand or a biaryl phosphine ligand where aryl group transfer is less favorable, such as SPhos or XPhos.[3][5]
Q3: My reaction is not reproducible. What should I check?
A3: Reproducibility issues often point to sensitive reagents or reaction setup. Check the quality and age of your boronic acid, as they can degrade over time.[4] Ensure consistent and effective degassing of all solvents and reagents. The choice of base is also critical; ensure it is finely powdered and anhydrous if required.[7] Screening different bases like K₂CO₃ or K₃PO₄ may be necessary.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos to promote reductive elimination and stabilize the catalyst.[1][2][3] |
| Ineffective base or transmetalation. | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure the base is fresh and anhydrous.[3][7] | |
| Poor quality of boronic acid/ester. | Use fresh boronic acid or consider converting it to a more stable derivative like a pinacol (B44631) boronate ester or a trifluoroborate salt.[4][8] | |
| Byproduct Formation | Phenyl group transfer from PPh₃ ligand. | Replace PPh₃ with a ligand that does not contain easily transferable aryl groups, such as a trialkylphosphine or a Buchwald-type biaryl phosphine.[5] |
| Homocoupling of the boronic acid. | Lower the reaction temperature or the catalyst loading. Ensure thorough degassing to remove oxygen, which can promote homocoupling. | |
| Reaction Stalls | Insoluble palladium species (palladium black). | The ligand is not effectively stabilizing the Pd(0) species. Increase the ligand-to-palladium ratio or switch to a more sterically demanding ligand.[9] |
Ligand Performance Data for Suzuki-Miyaura Coupling
| Ligand | Structure | Key Features & Performance | Common Issues |
| PPh₃ | Triphenylphosphine | Inexpensive and common, but often gives low yields with challenging substrates. | Can lead to phenylated byproducts.[5] Not sufficiently electron-rich for difficult couplings. |
| Pd(dppf)Cl₂ | A common pre-catalyst. Dppf is a bidentate ligand that can be effective but may be outperformed by modern bulky monodentate ligands. | Can still lead to byproduct formation from the phenyl groups.[5] May not be active enough for unactivated chlorides.[4] | |
| XPhos | Bulky and electron-rich biaryl phosphine. Generally provides high yields for a broad range of substrates, including heteroaryl systems.[1] | High cost. | |
| SPhos | Similar to XPhos, known for high reactivity and catalyst stability, often allowing for lower catalyst loadings and room temperature reactions.[3] | High cost. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[2]
-
Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1][2]
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. For substrates like this compound, success hinges on using a catalyst system that can overcome potential inhibition by the pyridine nitrogen and facilitate the coupling of a wide range of amines. The development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald group has been instrumental for this transformation.[10]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working. What is the most important parameter to check?
A1: The choice of ligand is the most critical factor.[11] Early generation ligands may not be effective for a challenging substrate like this compound. Use a bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand") such as XPhos, RuPhos, or SPhos.[1][12] These ligands promote the crucial reductive elimination step and stabilize the active catalyst.[10]
Q2: Can I use any amine in this reaction?
A2: While the reaction scope is broad, some amines are more challenging. Primary alkylamines and anilines are generally good substrates. Secondary amines can be more difficult, and ammonia (B1221849) itself is a particularly challenging coupling partner.[10] For difficult amines or heterocyclic substrates, specialized ligands and conditions may be necessary.[10]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base (typically a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄) is required to deprotonate the amine, forming the amide in the catalytic cycle, which then participates in the reductive elimination step.[10] The choice of base can significantly impact the reaction outcome, and screening may be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Incorrect ligand choice. | Use a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, tBuXPhos). For heteroaryl chlorides, Josiphos-type ligands can be effective.[13] |
| Inactive catalyst. | Ensure strictly anhydrous and anaerobic conditions. Solvents must be degassed and dried. Use a glovebox for setup if possible. Pre-catalysts are often more reliable than generating the catalyst in situ from Pd(OAc)₂.[11] | |
| Base is too weak or inappropriate. | Strong bases like NaOtBu or LiHMDS are often required. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be tried, but may require higher temperatures. | |
| Low Yield | Catalyst inhibition. | The pyridine nitrogen or the amine substrate may be coordinating to the palladium. Using a bulkier ligand can disfavor this coordination.[2][10] |
| Competing β-hydride elimination. | This side reaction can compete with reductive elimination. The ligand choice is key to favoring reductive elimination.[10] | |
| Substrate Dehalogenation | The aryl halide is consumed, but no product is formed. | This can occur if the catalytic cycle is interrupted after oxidative addition. This may indicate an issue with the transmetalation or reductive elimination steps. Re-evaluate the ligand and base combination.[14] |
Ligand Performance Data for Buchwald-Hartwig Amination
| Ligand | Structure | Key Features & Performance | Common Applications |
| BINAP | A bidentate phosphine ligand. Can be effective, especially in early protocols.[15] | General C-N coupling, often used in asymmetric catalysis. | |
| Xantphos | A wide bite-angle bidentate ligand. Often used to prevent β-hydride elimination. | Coupling of various amines and amides. | |
| XPhos | A highly effective, bulky, and electron-rich monodentate biaryl phosphine ligand.[1] | Considered a state-of-the-art ligand for a wide variety of C-N couplings, including challenging substrates.[1] | |
| RuPhos | Another highly active Buchwald ligand, often providing high yields for sterically hindered or electron-diverse partners.[1] | Broadly applicable, particularly for hindered aryl halides and various amines. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization.
-
Add the aryl halide (this compound, 1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel inside a glovebox.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Section 3: Heck Coupling
The Heck reaction couples aryl halides with alkenes. The reaction's success, particularly its regioselectivity (linear vs. branched product), is heavily influenced by the catalytic system. For this compound, the electronic nature of the substrate can affect the oxidative addition step, and the choice of ligand can direct the reaction down different catalytic pathways (neutral vs. cationic).[16][17]
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity in a Heck reaction?
A1: Regioselectivity is complex and depends on the olefin's electronic properties, steric factors, and the specific catalytic pathway.[16] In the neutral pathway, common with electron-deficient olefins, addition of the palladium-aryl group typically occurs at the less substituted carbon of the double bond.[17] The choice of monodentate versus bidentate ligands can also influence the outcome.[16]
Q2: My Heck reaction is giving a mixture of products and olefin isomerization. How can I improve selectivity?
A2: Olefin isomerization is a common side reaction that can be suppressed by carefully choosing the reaction conditions. Adding a base is necessary to regenerate the Pd(0) catalyst at the end of the cycle, and its choice can be important.[16] Using bidentate phosphine ligands or specific reaction conditions can sometimes minimize this issue.
Q3: Can I run the Heck reaction without a phosphine ligand?
A3: Yes, "phosphine-free" Heck reactions exist, often using palladium salts like Pd(OAc)₂ in polar solvents like DMF or NMP, or with N-heterocyclic carbene (NHC) ligands.[18] However, for many substrates, phosphine ligands are crucial for stabilizing the catalyst and achieving high efficiency and selectivity.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient oxidative addition. | Aryl iodides are generally very reactive. If conversion is still low, ensure the catalyst is active. Pre-activation of Pd(II) sources like Pd(OAc)₂ may be necessary.[16] |
| Catalyst decomposition. | Palladium black formation indicates catalyst instability. A phosphine ligand is needed to solubilize and stabilize the palladium.[19] Increase ligand concentration or use a more robust ligand. | |
| Poor Regioselectivity | Reaction proceeding through multiple pathways. | For electron-deficient olefins like acrylates, the neutral pathway typically dominates, giving the β-branched product.[17] For other olefins, screening ligands (e.g., monodentate vs. bidentate) and solvents can control the pathway. |
| Product Isomerization | Slow reductive elimination of H-Pd-X. | Ensure a sufficient amount of a suitable base (e.g., Et₃N, K₂CO₃) is present to facilitate the regeneration of the Pd(0) catalyst.[16] |
Ligand Performance Data for Heck Coupling
| Ligand Type | Specific Examples | Key Features & Performance |
| Monodentate Aryl Phosphines | PPh₃, P(o-tol)₃ | Standard, widely used ligands. P(o-tol)₃ is bulkier and more electron-rich than PPh₃ and can give better results. |
| Monodentate Alkyl Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich and bulky ligands that promote oxidative addition and are effective for less reactive aryl halides (e.g., chlorides).[20] |
| Bidentate Phosphines | dppp, BINAP | The defined bite angle can enforce a specific coordination geometry, which is useful for controlling selectivity, especially in asymmetric Heck reactions.[16] |
Experimental Protocol: Heck Coupling of this compound
This protocol is a general starting point and may require optimization.
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene). The system should be under an inert atmosphere if using air-sensitive phosphines.
-
Heat the reaction mixture to 80-120 °C until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling, filter off any solids and dilute the filtrate with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Heck Reaction Logic Flow
Caption: Decision logic for Heck reaction pathways based on substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the deactivation of palladium catalysts in their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific problems encountered during palladium-catalyzed reactions.
Issue 1: My reaction has stalled or is showing low conversion.
This is a common symptom of catalyst deactivation. The following workflow can help you identify the root cause.
Caption: General troubleshooting workflow for low conversion.
Q1: How do I determine the specific cause of catalyst deactivation?
A: A systematic approach involving visual inspection, chemical tests, and analytical techniques is recommended.
-
Visual Inspection: The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.
-
Chemical Tests:
-
Hot Filtration Test: This test helps to distinguish between a homogeneous and a heterogeneous catalytic mechanism. If the reaction continues after filtering the solid catalyst at the reaction temperature, it suggests that soluble, active palladium species are responsible for the catalysis. If the reaction stops, the catalysis is likely heterogeneous.
-
Mercury Test: Historically used to differentiate between homogeneous and heterogeneous catalysis, the mercury test is now considered less reliable as elemental mercury can react with both molecular palladium complexes and nanoparticles, leading to ambiguous results.
-
-
Analytical Techniques:
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This technique can quantify the amount of palladium that has leached into the reaction solution, providing evidence for catalyst leaching.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 31P NMR is a powerful tool for monitoring the integrity of phosphine (B1218219) ligands. The appearance of new peaks corresponding to phosphine oxides or other degradation products can confirm ligand decomposition.
-
Issue 2: I observe the formation of palladium black in my reaction.
The precipitation of metallic palladium is a common deactivation pathway.
Q2: What causes the formation of palladium black and how can I prevent it?
A: Palladium black formation is the aggregation of Pd(0) species into catalytically inactive nanoparticles and bulk metal.
Causes:
-
High Temperature: Elevated temperatures can accelerate the agglomeration of palladium nanoparticles.
-
High Catalyst Concentration: Increased concentrations of palladium species can facilitate their collision and aggregation.
-
Inappropriate Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Ligand Degradation: The decomposition of ligands, particularly phosphines, strips the palladium of its stabilizing shell, leading to precipitation.
-
Solvent Effects: The choice of solvent can influence the stability of the catalytic species.
Prevention Strategies:
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that strongly coordinate to the palladium center and prevent aggregation.
-
Lower Catalyst Loading: Reducing the catalyst concentration can slow down the rate of aggregation.
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Ensure Inert Atmosphere: Oxygen can oxidize phosphine ligands, leading to catalyst destabilization. Ensure all reagents and the reaction vessel are thoroughly degassed.
Issue 3: I suspect my catalyst is being poisoned.
Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing its activity.
Q3: What are common catalyst poisons and how can I avoid them?
A: A variety of substances can act as poisons for palladium catalysts.
| Poison Class | Examples | Sources | Prevention |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Reagents, solvents, starting materials | Purify reagents and solvents. Use sulfur scavengers. |
| Halides | Excess chloride, bromide, iodide | Reagents, additives | Use halide-free reagents where possible. Iodide can sometimes be inhibitory at high concentrations. |
| Coordinating Species | Nitrogen-containing heterocycles, amines, amides | Substrates, products, additives | Choose ligands that are less susceptible to displacement. Modify the substrate to reduce coordination. |
| Heavy Metals | Lead, mercury, zinc | Contamination from glassware or reagents | Use high-purity reagents and clean glassware. |
| Carbon Monoxide | Byproduct of some reactions, impurity in gases | Incomplete combustion, certain reaction pathways | Use high-purity gases. |
Troubleshooting Poisoning:
-
Identify the Source: Review all reagents, solvents, and starting materials for potential sources of poisons.
-
Purify Inputs: If a source is identified, purify the contaminated component.
-
Use Additives: In some cases, additives can mitigate the effects of poisons. For example, the addition of lithium bromide (LiBr) can counteract the inhibitory effects of zinc salts in Negishi couplings.[1]
Frequently Asked Questions (FAQs)
Catalyst Deactivation Mechanisms
Caption: Common pathways of palladium catalyst deactivation.
Q4: What is the difference between catalyst leaching and poisoning?
A: Leaching is the dissolution of the palladium metal from its support (for heterogeneous catalysts) or the dissociation of the metal center from its ligands (for homogeneous catalysts) into the reaction medium.[2][3] This can lead to a loss of active catalyst and contamination of the product. Poisoning , on the other hand, is the deactivation of the catalyst's active sites by strong binding of impurities present in the reaction mixture, without the palladium necessarily dissolving.[4]
Q5: Can the choice of ligand influence catalyst stability?
A: Absolutely. The ligand plays a crucial role in stabilizing the palladium center. Electron-rich and sterically bulky ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), can form strong bonds with palladium, preventing aggregation and leaching.[5] They can also modulate the electronic properties of the metal center to enhance its resistance to poisoning. However, ligands themselves can degrade under harsh reaction conditions, particularly through oxidation, leading to catalyst deactivation.[6][7]
Q6: How does the solvent affect catalyst stability?
A: The solvent can significantly impact catalyst stability.[8][9][10] Coordinating solvents can compete with ligands for binding to the palladium center, potentially leading to ligand dissociation and catalyst deactivation. The polarity of the solvent can influence the solubility and stability of the catalytic species. For instance, in some cases, nonpolar solvents have been shown to favor certain catalytic species, while polar solvents favor others.[9]
Experimental Protocols
Protocol 1: Hot Filtration Test
Objective: To determine if the active catalytic species is homogeneous (dissolved) or heterogeneous (solid).
Materials:
-
Reaction setup (flask, condenser, stir bar, heat source)
-
Pre-heated filtration apparatus (e.g., Büchner funnel with filter paper or a filter cannula)
-
Clean receiving flask
Procedure:
-
Set up the reaction as usual and let it proceed for a period (e.g., until ~20-30% conversion is reached).
-
While the reaction is at the desired temperature, quickly filter the reaction mixture through the pre-heated filtration apparatus into the clean receiving flask. This step should be done rapidly to minimize cooling.
-
Continue to heat and stir the filtrate in the receiving flask under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate (e.g., by TLC, GC, or LC-MS).
-
Interpretation:
-
Reaction continues in the filtrate: This indicates that the active catalyst is a soluble (homogeneous) species that passed through the filter.
-
Reaction stops in the filtrate: This suggests that the active catalyst is a solid (heterogeneous) species that was removed by filtration.[11]
-
Protocol 2: ICP-MS Sample Preparation for Palladium Leaching Analysis
Objective: To quantify the amount of palladium that has leached into the reaction solution.
Materials:
-
Microwave digestion system
-
Digestion vessels
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Volumetric flasks
-
ICP-MS instrument
Procedure:
-
Carefully take a known volume or weight of the filtered reaction solution.
-
Place the sample into a microwave digestion vessel. A typical sample size might be 0.5-1.0 mL.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) to the vessel. A common ratio is 3:1 HCl to HNO₃. The volume will depend on the sample size and the digestion system's protocol.
-
Seal the digestion vessel and place it in the microwave digestion system.
-
Run a digestion program suitable for organic matrices. This typically involves ramping the temperature and pressure to fully digest the organic components and dissolve the palladium.
-
After digestion and cooling, carefully open the vessel in a fume hood.
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
The sample is now ready for analysis by ICP-MS. Prepare calibration standards of known palladium concentrations to quantify the amount in your sample.[12][13][14][15]
Protocol 3: 31P NMR Analysis of Phosphine Ligand Degradation
Objective: To monitor the integrity of phosphine ligands and detect the formation of phosphine oxides.
Materials:
-
NMR tube
-
Deuterated solvent compatible with the reaction mixture
-
NMR spectrometer
Procedure:
-
At various time points during the reaction, carefully take a small aliquot of the reaction mixture.
-
If necessary, dilute the aliquot with a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a 31P NMR spectrum.
-
Interpretation:
-
Compare the spectra over time.
-
The disappearance of the signal corresponding to the starting phosphine ligand and the appearance of a new signal, typically downfield, is indicative of phosphine oxidation.[16] The chemical shift of triphenylphosphine (B44618) oxide, for example, is around +30 ppm.
-
Catalyst Reactivation
Q7: Can a deactivated palladium catalyst be regenerated?
A: In some cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism.
-
Poisoning: For some poisons, especially those that are reversibly bound, the catalyst can be regenerated. This may involve washing with specific solvents or treatment with a regenerating agent. For example, sulfur-poisoned catalysts can sometimes be partially regenerated by treatment with hydrogen at elevated temperatures.
-
Coking/Fouling: Deactivation by the deposition of organic residues can sometimes be reversed by washing with appropriate solvents. For instance, a deactivated Pd(OH)₂/C catalyst was regenerated by washing with a mixture of chloroform (B151607) and glacial acetic acid.[17]
-
Aggregation (Palladium Black): Once significant aggregation into bulk palladium has occurred, it is generally difficult to redisperse the metal into catalytically active nanoparticles in situ. The palladium would typically need to be recovered and reprocessed.
-
Leaching: If the palladium has leached into the solution, it may be possible to recover it from the reaction mixture and synthesize a new catalyst.
Protocol 4: General Procedure for Reactivation of Pd/C by Solvent Washing
Objective: To remove organic residues that may be blocking the active sites of a Pd/C catalyst.
Materials:
-
Deactivated Pd/C catalyst
-
Appropriate organic solvent (e.g., ethanol, chloroform, acetic acid)
-
Filtration apparatus
-
Drying oven
Procedure:
-
After the reaction, filter to recover the deactivated Pd/C catalyst.
-
Wash the catalyst cake thoroughly with a solvent in which the organic byproducts are soluble.
-
Transfer the catalyst to a flask and add fresh solvent.
-
Stir or sonicate the suspension for a period (e.g., 30-60 minutes). Applying gentle heat may improve the effectiveness of the wash.
-
Filter the catalyst and repeat the washing step if necessary.
-
After the final wash, dry the catalyst in a vacuum oven at a moderate temperature to remove residual solvent.
-
The reactivated catalyst can then be tested in a new reaction to assess its recovered activity.[3][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 11. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 12. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurity Formation in Industrial-Scale Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the formation and control of impurities during the industrial-scale synthesis of active pharmaceutical ingredients (APIs).
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis and analysis, providing actionable steps for resolution.
Q1: An unknown peak has appeared in my HPLC chromatogram after scaling up the synthesis. What are the initial steps for investigation?
A1: The appearance of a new peak upon scale-up is a common challenge, often related to changes in reaction kinetics, heat and mass transfer, or equipment-related contamination. A systematic investigation is crucial.
Initial Investigation Steps:
-
Verify System Suitability: Ensure the HPLC system is performing correctly by running a system suitability test with a known standard. This confirms that the new peak is not an artifact of the analytical instrument.
-
Blank Injection: Analyze a blank solvent injection to rule out contamination from the mobile phase, solvent, or autosampler. Ghost peaks can arise from contaminated solvents or carryover from previous injections.[1][2]
-
Sample Preparation Review: Re-examine the sample preparation procedure. Ensure the correct solvent was used and that the sample is fully dissolved. Incompatibility between the sample solvent and the mobile phase can cause spurious peaks.[2]
-
Inject a Previous Batch: If available, re-inject a sample from a previous, successful batch. If the peak is absent, this confirms the issue is with the new batch and not the analytical method itself.
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with peaks generated during forced degradation studies (acid, base, oxidation, heat, light). This can provide a preliminary indication if the impurity is a degradation product.[3][4]
-
Impurity Fate Mapping Review: Consult your impurity fate map to determine if the impurity could be a known intermediate or a byproduct of a side reaction that is now more prominent due to changes in reaction conditions at a larger scale.[5][6][7][8]
If these initial steps suggest a genuine new impurity, proceed to structural elucidation as outlined in the experimental protocols section.
Q2: The level of a known impurity is consistently higher than the acceptable limit in my scaled-up batches. How do I identify the root cause?
A2: Exceeding the acceptance criteria for a known impurity requires a systematic root cause analysis (RCA). The goal is to identify the specific process parameters or materials that have led to the increased formation of the impurity.[9][10][11][12]
Root Cause Analysis Workflow:
A common approach is the "Fishbone" or Ishikawa diagram, which categorizes potential causes.
-
Personnel: Were there any changes in operator procedures or training?
-
Method: Were there any deviations from the standard operating procedure (SOP) for the synthesis?
-
Machine/Equipment: Is the equipment functioning correctly? Are there any "hot spots" in the reactor leading to localized overheating? Could there be leaching from gaskets or other materials?[13]
-
Material: Has the source or quality of starting materials or reagents changed? Are there new impurities in the starting materials that could be contributing to the formation of the problematic impurity?
-
Measurement: Are the in-process controls and final analytical methods accurate and precise?
-
Environment: Have there been any changes in the manufacturing environment, such as temperature or humidity control?
A structured workflow can help guide this investigation.
Q3: An impurity level is increasing during the stability study of our drug substance. What are the likely causes and how should we investigate?
A3: An increase in an impurity during stability testing indicates that the drug substance is degrading.[14][15] The investigation should focus on identifying the degradation pathway and the contributing factors.
Potential Causes:
-
Inherent Molecular Instability: The active pharmaceutical ingredient (API) may be susceptible to hydrolysis, oxidation, or photolysis.
-
Environmental Factors: Exposure to heat, humidity, or light can accelerate degradation.[14]
-
Interaction with Residual Impurities: Trace amounts of catalysts, reagents, or metals from the synthesis can promote degradation over time.
-
Packaging Issues: The container closure system may not provide adequate protection from moisture or oxygen, or it may be leaching substances that react with the API.[14]
Investigation Strategy:
-
Characterize the Degradant: If the structure of the impurity is not already known, it must be identified using techniques like LC-MS and NMR.
-
Review Forced Degradation Data: Compare the degradant with those formed during forced degradation studies. This can help confirm the degradation pathway (e.g., oxidative, hydrolytic).
-
Evaluate Storage Conditions: Confirm that the stability chambers are operating within the specified temperature and humidity ranges.
-
Analyze Packaging: Investigate the container closure system for its barrier properties and for any potential leachables.
-
Re-evaluate the Manufacturing Process: Consider if any changes to the final purification or drying steps could have left residual catalysts or reactive species in the API.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the different types of impurities in pharmaceuticals?
A4: Impurities are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH) into three main categories:[16][17]
-
Organic Impurities: These can be process-related or drug-related. They include starting materials, by-products of side reactions, intermediates, degradation products, and reagents, ligands, or catalysts.[16]
-
Inorganic Impurities: These are substances that result from the manufacturing process and are typically known and identified. They include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and filter aids like charcoal.[17]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the formulation of the drug product.[16][17]
Q5: What are the regulatory thresholds for impurities that I need to be aware of?
A5: The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[18][19] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Q6: How do I decide whether to identify and qualify an impurity?
A6: The decision to identify and qualify an impurity is guided by the ICH Q3A decision tree. This logical workflow helps determine the necessary actions based on the level of the impurity detected in a batch.
Q7: What are the most effective strategies for controlling impurity levels during synthesis?
A7: A proactive approach to impurity control, often referred to as Quality by Design (QbD), is most effective. Key strategies include:
-
Control of Raw Materials: Use high-purity starting materials and reagents from qualified suppliers. Impurities in raw materials can carry through the synthesis.
-
Process Optimization: Carefully control critical process parameters such as temperature, pressure, reaction time, and stoichiometry to minimize side reactions.
-
Purification Techniques: Employ efficient purification methods. Crystallization is a powerful technique for removing impurities, but its effectiveness depends on the solid-state properties of the API and impurity.[20][21] Chromatography is often used for impurities that are difficult to remove by crystallization.[22]
-
Impurity Fate Mapping: Understand where impurities are formed and how they are purged (removed) by downstream process steps. This allows for targeted control strategies at the most effective point in the synthesis.[5][7][8]
-
Preventing Cross-Contamination: Implement robust cleaning procedures, dedicated equipment where necessary, and controlled personnel and material flow to prevent contamination from other processes.[13][23][24][25][26]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments used in impurity identification and quantification.
Protocol 1: HPLC-UV for Impurity Profiling
Objective: To separate, detect, and quantify impurities in a drug substance sample.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Typical Method Parameters:
| Parameter | Typical Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to ensure acidic/basic compounds are in a single ionic form. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the C18 column. |
| Gradient | 5% B to 95% B over 30 minutes | A gradient elution is necessary to elute compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection | 210-400 nm (PDA) or a specific wavelength (UV) | PDA allows for the detection of impurities that may have different UV maxima than the API. |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening. |
| Sample Prep. | Dissolve sample in mobile phase A/B mixture (e.g., 50:50) to a concentration of 1 mg/mL. | Ensures sample is soluble and compatible with the initial mobile phase conditions. |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a blank solution (injection solvent) and inject it to establish a baseline.
-
Prepare the sample solution and inject it.
-
Integrate all peaks, including the main API peak and any impurity peaks.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate its level. For accurate quantification, a reference standard for the impurity should be used.
Protocol 2: GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual volatile organic solvents in a drug substance. This protocol is based on USP <467> and ICH Q3C methodologies.[27][28]
Instrumentation:
-
Gas Chromatograph (GC) with a Static Headspace Autosampler and a Mass Spectrometric (MS) detector.
Typical Method Parameters:
| Parameter | Typical Setting | Rationale |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) | A mid-polar column designed for the separation of volatile organic compounds.[29] |
| Carrier Gas | Helium at 1.0-1.5 mL/min (constant flow) | Inert carrier gas for GC-MS.[29] |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | Separates a wide range of solvents based on their boiling points.[29] |
| Injector Temp. | 200°C | Ensures rapid volatilization of the sample.[29] |
| Headspace Oven | 80°C | Heats the sample to partition volatile solvents into the headspace. |
| Equilibration Time | 45 minutes | Allows the sample to reach equilibrium between the liquid/solid and gas phases in the vial. |
| MS Detector | Scan mode (e.g., 35-350 amu) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode provides full mass spectra for identification against libraries. SIM mode provides higher sensitivity for quantifying specific target solvents. |
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the drug substance into a headspace vial. Add a precise volume of a suitable solvent (e.g., DMSO, water) that dissolves the sample but does not interfere with the analysis. Seal the vial.[29]
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in the same solvent used for the sample.
-
Sequence Setup: Set up a sequence including blank vials, standard vials for calibration, and the sample vials.
-
Analysis: The headspace autosampler will incubate each vial and then inject a portion of the headspace gas into the GC-MS system.
-
Data Processing: For unknown peaks, search the acquired mass spectrum against a spectral library (e.g., NIST) for identification. For known solvents, create a calibration curve from the standards and quantify the amount in the sample.
Protocol 3: NMR for Structural Elucidation of an Unknown Impurity
Objective: To determine the precise chemical structure of an isolated, unknown impurity.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC or other purification techniques.
-
Ensure the isolated impurity is free of chromatographic solvents by drying under high vacuum.
-
Dissolve the impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
NMR Experiments and Data Acquisition:
| Experiment | Purpose | Key Acquisition Parameters |
| ¹H NMR | Provides information on the number and type of protons, their chemical environment, and connectivity through spin-spin coupling. | - 16-32 scans for good signal-to-noise.- Relaxation delay (d1) of 1-2 seconds. |
| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | - Typically requires a longer acquisition time (hours).- Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). | - A standard experiment to aid in ¹³C peak assignment. |
| 2D COSY | Correlates protons that are coupled to each other, revealing H-H connectivity within spin systems. | - Helps to trace out molecular fragments. |
| 2D HSQC/HMQC | Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). | - Essential for assigning carbons based on their attached proton chemical shifts. |
| 2D HMBC | Correlates protons to carbons over two or three bonds (long-range C-H correlation). | - Crucial for connecting molecular fragments together to build the final structure. |
| NOESY/ROESY | Identifies protons that are close in space, which helps determine stereochemistry and conformation. | - Used for more detailed structural analysis after the basic connectivity is established. |
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum to assess the purity of the isolated sample and get an initial overview of the structure.
-
Acquire a ¹³C NMR and DEPT-135 spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the carbon skeleton and the connectivity of protons.
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling constants (J-values) in the ¹H spectrum to deduce stereochemical relationships.
-
Assemble all the data from the 1D and 2D experiments to propose a structure for the impurity. This process is like solving a puzzle, using each piece of spectroscopic data to build the final molecular picture.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. acdlabs.com [acdlabs.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Analytical control of process impurities in Pazopanib hydrochloride by impurity fate mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fate and Purge | Drug Substance Chemical Synthesis [registech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Root Cause Analysis (RCA) Checklist | Manufacturing Templates | ChecklistGuro [checklistguro.com]
- 11. manifest.ly [manifest.ly]
- 12. eauditor.app [eauditor.app]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. gprcp.ac.in [gprcp.ac.in]
- 16. jpionline.org [jpionline.org]
- 17. use of nmr in structure ellucidation | PDF [slideshare.net]
- 18. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 19. database.ich.org [database.ich.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. How to Prevent Cross-Contamination in Pharmaceutical Manufacturing | Dycem [dycem.com]
- 24. How to Prevent Cross-Contamination Fast - [pharmuni.com]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. m.youtube.com [m.youtube.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. agilent.com [agilent.com]
- 29. Analytical Method Development: SOP for GC-MS Method for Residual Solvents – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Column Chromatography Techniques for Purifying 4-Iodopyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 4-iodopyridine derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Question: Why are the chromatographic peaks of my this compound derivative showing significant tailing on a silica (B1680970) gel column?
Answer:
Peak tailing is a common issue when purifying pyridine (B92270) derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This strong interaction can lead to poor peak shape and reduced separation efficiency. Other potential causes for peak tailing include column overload, where too much sample is loaded onto the column, and the use of a sample solvent that is significantly different in elution strength from the mobile phase.[1]
Question: How can I prevent or reduce peak tailing for my this compound derivative?
Answer:
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase (typically 0.1-1% v/v). These basic additives will preferentially interact with the acidic silanol sites on the silica gel, minimizing their interaction with your this compound derivative.[1]
-
Choice of Stationary Phase:
-
Alumina (B75360): Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel for purifying basic compounds like pyridines.[2]
-
End-capped Silica: Consider using end-capped silica gel, where the residual silanol groups have been chemically deactivated.
-
-
Column Loading: Avoid overloading the column. A general guideline is to use a silica gel-to-crude product ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[3]
Question: My this compound derivative appears to be degrading on the silica gel column, leading to low recovery. How can I address this?
Answer:
Iodinated organic compounds can be sensitive to light and heat, and the acidic nature of silica gel can sometimes catalyze decomposition.[2] To address this:
-
Assess Stability: Before performing column chromatography, you can assess the stability of your compound on silica gel using a 2D-TLC experiment. Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates that your compound is degrading on the silica.
-
Use an Alternative Stationary Phase: If your compound is unstable on silica, switch to a more inert stationary phase like neutral alumina.[4]
-
Minimize Exposure to Light and Heat: Protect your column from direct light and avoid high temperatures during the purification and solvent evaporation steps.[2]
Question: I am having trouble separating my target this compound derivative from a closely eluting impurity. What can I do to improve the resolution?
Answer:
Improving separation requires optimizing the selectivity of your chromatographic system:
-
Solvent System Optimization:
-
Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for many this compound derivatives is a hexane (B92381)/ethyl acetate (B1210297) gradient.[5]
-
Change Solvent Selectivity: If changing the polarity is not effective, try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane (B109758)/methanol.
-
-
Stationary Phase Selection: Switching to a different stationary phase, such as alumina, can alter the elution order and improve separation.
-
Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often improve the resolution of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the purification of a this compound derivative?
A1: A common and effective mobile phase for the normal-phase chromatography of many pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] You can start by developing a thin-layer chromatography (TLC) method to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.
Q2: What are the options for stationary phases when purifying this compound derivatives?
A2: The most common stationary phases are:
-
Silica Gel: This is the most widely used stationary phase, but its acidic nature can cause issues with basic compounds like pyridines.[1]
-
Alumina: Available in acidic, neutral, and basic forms. Neutral or basic alumina is often a better choice for purifying amines and other basic compounds to avoid the peak tailing and degradation seen with silica gel.[6]
Q3: How much crude this compound derivative can I load onto my column?
A3: The loading capacity depends on several factors, including the difficulty of the separation and the type of stationary phase used. A general rule of thumb for silica gel column chromatography is a ratio of stationary phase to crude sample weight of:
-
30:1 for easy separations (large difference in Rf values between your product and impurities).[3]
-
50:1 to 100:1 for more difficult separations. [3] For very difficult separations, a ratio of 200:1 or even higher may be necessary.
Data Presentation
Table 1: Illustrative Rf Values of Substituted Pyridine Derivatives in a Hexane/Ethyl Acetate System
| Compound | Substituent(s) | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | Iodo | 4:1 | ~0.3 |
| 3-Fluoro-4-iodopyridine | 3-Fluoro, 4-Iodo | 9:1 | ~0.4 |
| 2,3,5,6-Tetrachloro-4-iodopyridine | 2,3,5,6-Tetrachloro, 4-Iodo | 5:1 | Not specified, but product is eluted |
| N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 3-Amino, 4-Chloro, N-(4-Cyanobenzyl) | 1:1 | 0.20 |
| N-Cinnamyl-3-amino-4-chloropyridine | 3-Amino, 4-Chloro, N-Cinnamyl | 1:1 | 0.28 |
| N-(4-Phenylbenzyl)-3-amino-4-chloropyridine | 3-Amino, 4-Chloro, N-(4-Phenylbenzyl) | 1:1 | 0.53 |
Note: Rf values are highly dependent on the specific conditions (e.g., TLC plate manufacturer, temperature) and should be used as a general guide.
Table 2: General Loading Capacity Guidelines for Silica Gel Column Chromatography
| Separation Difficulty | Silica Gel to Crude Product Ratio (by weight) |
| Easy (ΔRf > 0.2) | 30:1 to 50:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 to 100:1 |
| Difficult (ΔRf < 0.1) | > 100:1 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a this compound Derivative on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). This solution can be directly added to the top of the column, or it can be pre-adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column after solvent evaporation.
-
Elution: Begin eluting the column with the mobile phase, starting with the less polar mixture. If a gradient is used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Monitoring: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Procedure for Column Chromatography using Alumina
-
Column Packing: Dry pack the column with the desired amount of neutral or basic alumina.
-
Column Equilibration: Pass the initial, non-polar solvent through the column to wet and equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified this compound derivative.
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives using column chromatography.
Caption: A logical troubleshooting workflow for common issues in the column chromatography of this compound derivatives.
References
impact of reaction temperature on 4-iodopyridine coupling selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-iodopyridine, with a focus on the impact of reaction temperature on selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing selectivity in cross-coupling reactions with polyhalogenated pyridines?
A1: The regioselectivity in cross-coupling reactions of polyhalogenated pyridines is mainly determined by the differences in carbon-halogen bond strengths. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl > F. This is because the carbon-iodine (C-I) bond is the weakest, making it the most susceptible to oxidative addition by the palladium catalyst.[1] Therefore, by carefully controlling the reaction conditions, particularly temperature, selective coupling at the iodo-position can be achieved.
Q2: How does reaction temperature generally affect the outcome of this compound coupling reactions?
A2: Reaction temperature is a critical parameter that can significantly influence the rate, yield, and selectivity of coupling reactions. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions. For instance, elevated temperatures (>100 °C) can cause the precipitation of palladium black, which reduces the catalyst's activity and lowers the yield.[2] For sensitive substrates, it is often recommended to start at a lower temperature and gradually increase it if the reaction does not proceed.
Q3: What are the common side reactions observed in palladium-catalyzed coupling of this compound, and how are they affected by temperature?
A3: Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). It can be promoted by the presence of oxygen and higher temperatures.
-
Dehalogenation: This involves the replacement of the iodine atom with a hydrogen atom, leading to the formation of pyridine. This can be more prevalent at higher temperatures.[3][4]
-
Formation of Palladium Black: As mentioned, high temperatures can lead to the decomposition of the palladium catalyst into an inactive black precipitate.[2]
Q4: Can microwave irradiation be used to improve the coupling reactions of this compound?
A4: Yes, microwave irradiation can be a valuable tool for these reactions. It often allows for significantly shorter reaction times, and in some cases, can lead to higher yields and selectivity compared to conventional heating. For instance, in the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine, microwave conditions allowed the reaction to be completed within 30 minutes with good yields.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS to check for product formation and the appearance of byproducts. |
| Catalyst Deactivation | Avoid excessively high temperatures (>100-120 °C) which can lead to palladium black formation.[2] Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
| Poor Reagent Quality | Use fresh, high-purity reagents and anhydrous, degassed solvents. |
| Suboptimal Ligand/Catalyst System | For sterically hindered substrates, consider using bulky, electron-rich phosphine (B1218219) ligands to promote efficient oxidative addition and reductive elimination.[1] |
Issue 2: Poor Selectivity (Formation of Byproducts)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lowering the reaction temperature can often suppress side reactions like homocoupling and dehalogenation.[3][4] |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[6] |
| Incorrect Stoichiometry | A slight excess (1.1-1.2 equivalents) of the coupling partner is often optimal. A large excess can sometimes promote side reactions. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of di- and tri-substituted products, especially in polyhalogenated systems.[1] |
Data Presentation
The following tables summarize the impact of reaction temperature on the yield of common coupling reactions involving iodo-substituted aromatic compounds. While not all data is specific to this compound, it provides valuable insights into general trends.
Table 1: Effect of Temperature on Suzuki Coupling Yield
| Entry | Aryl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | 30 | 24 | ~20 | [7] |
| 2 | 4-Iodoacetophenone | 50 | 24 | ~60 | [7] |
| 3 | 4-Iodoacetophenone | 70 | 24 | ~90 | [7] |
| 4 | Iodobenzene | 60 | 15 | 95 | [8] |
Table 2: Effect of Temperature on Sonogashira Coupling Yield
| Entry | Aryl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | 75 | 72 | <2 | [9] |
| 2 | 3-Fluoro-4-iodopyridine | 40-65 | N/A | Good | [10] |
| 3 | Aryl Iodide | Room Temp | N/A | Good | [11] |
| 4 | Aryl Iodide | 50-60 | N/A | Good | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 5-10 minutes, then slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the progress.[10]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.[1]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Impact of temperature on this compound coupling selectivity.
Caption: Troubleshooting workflow for optimizing this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
dealing with the light sensitivity of 4-iodopyridine during reactions
Welcome to the Technical Support Center for 4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the light sensitivity of this compound during chemical reactions. Below you will find frequently asked questions and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a light-sensitive compound.[1][2] Exposure to light, particularly UV radiation, can cause it to degrade. This degradation can affect its purity and performance in subsequent reactions. It is crucial to store this compound in a dark, cool place, preferably under an inert atmosphere.
Q2: What are the visible signs of this compound decomposition?
A2: Pure this compound is typically a white to off-white or pale-yellow crystalline solid. Upon degradation due to light exposure or other factors, it may change color, often turning yellow, brown, or even greenish-brown.[2][3] If you observe a significant color change in your starting material, it is a strong indicator of decomposition, and its use may lead to poor reaction outcomes.
Q3: How should I store this compound?
A3: To minimize degradation, this compound should be stored in an amber or opaque vial to protect it from light. The container should be tightly sealed and stored in a cool, dark place, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can I use this compound that has changed color?
A4: It is not recommended to use discolored this compound, as the color change indicates decomposition. The presence of impurities can lead to lower yields, formation of byproducts, and catalyst deactivation in sensitive reactions like palladium-catalyzed cross-couplings. For best results, use this compound that is white to pale-yellow.
Troubleshooting Guides
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki or Sonogashira)
Possible Cause: Decomposition of this compound due to light exposure.
Troubleshooting Steps:
-
Assess Reagent Quality: Check the color of your this compound. If it has darkened, it has likely degraded.
-
Protect from Light: Ensure all subsequent reactions are performed with rigorous exclusion of light. Wrap your reaction flask and any stock solution containers with aluminum foil.
-
Use Fresh Reagent: If possible, use a fresh, unopened bottle of this compound.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can also contribute to degradation, especially in the presence of light.
-
Optimize Reaction Conditions: If the issue persists with fresh, protected reagent, consider re-optimizing other reaction parameters such as catalyst loading, base, solvent, and temperature.
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable degradation of this compound between experiments.
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict protocol for handling this compound, ensuring it is weighed and transferred to the reaction vessel with minimal exposure to ambient light. Working under subdued laboratory lighting or using a glovebox with a dark interior can be beneficial.
-
Prepare Stock Solutions Freshly: If you are using a stock solution of this compound, prepare it fresh before each set of reactions and store it in an amber vial in the dark.
-
Monitor Reagent Purity: If you suspect degradation, you can check the purity of your this compound by techniques like NMR or melting point analysis before use.
Data Presentation
| Parameter | No/Minimal Light Exposure | Moderate Light Exposure | Prolonged Light Exposure |
| Appearance of Solid | White to pale-yellow crystals | Yellow to light brown powder | Dark brown or greenish-brown solid |
| Purity (Hypothetical) | >98% | 90-98% | <90% |
| Typical Reaction Yield (Hypothetical) | 85-95% | 50-80% | <50% or reaction failure |
| Common Byproducts | Minimal | Increased homocoupling and dehalogenation | Significant byproduct formation, complex mixture |
Note: The purity and yield values are hypothetical and for illustrative purposes to emphasize the importance of protecting this compound from light. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid with Light Protection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel
-
Aluminum foil
Procedure:
-
Preparation: In a fume hood with subdued lighting, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) to an oven-dried Schlenk flask.
-
Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Light Protection: Immediately wrap the entire reaction flask with aluminum foil to completely exclude light.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne with Light Protection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Aluminum foil
Procedure:
-
Preparation: In a fume hood with subdued lighting, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%) to an oven-dried Schlenk flask.
-
Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent and the amine base via syringe.
-
Light Protection: Immediately wrap the entire reaction flask with aluminum foil.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature (e.g., 40-65 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for handling light-sensitive this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo, 4-Bromo, and 4-Chloropyridine
In the realm of medicinal chemistry and materials science, functionalized pyridine (B92270) rings are ubiquitous scaffolds. The 4-halopyridines, specifically 4-iodo, 4-bromo, and 4-chloropyridine (B1293800), serve as versatile building blocks for introducing a wide array of substituents onto the pyridine core. The choice of the halogen atom significantly influences the substrate's reactivity in key synthetic transformations, dictating the required reaction conditions and the efficiency of the process. This guide provides an objective comparison of the reactivity of these three common 4-halopyridines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data.
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. In these reactions, the reactivity of the 4-halopyridine is primarily governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the halopyridine to a Pd(0) complex. This step involves the cleavage of the C-X bond.
The C-X bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition and the overall reactivity of the 4-halopyridine in these coupling reactions follow the inverse trend.[1][2][3]
General Reactivity Trend (Cross-Coupling): 4-Iodopyridine > 4-Bromopyridine > 4-Chloropyridine
This trend means that reactions with this compound typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times, while 4-chloropyridine is the most challenging substrate, often requiring more advanced, bulky, and electron-rich phosphine (B1218219) ligands to achieve high yields.[2]
Data Presentation: Performance in Palladium-Catalyzed Cross-Coupling
The following table summarizes the expected relative performance of 4-halopyridines in common cross-coupling reactions based on their established reactivity trend. Yields are categorized as High (>80%), Medium (50-80%), and Low (<50%) and represent typical outcomes under optimized, yet comparable, conditions.
| Reaction Type | Halopyridine | Relative Reactivity | Typical Catalyst/Ligand | Typical Base | Expected Yield |
| Suzuki-Miyaura | This compound | Highest | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | High |
| 4-Bromopyridine | Intermediate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | High | |
| 4-Chloropyridine | Lowest | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Medium-High | |
| Sonogashira | This compound | Highest | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | High |
| 4-Bromopyridine | Intermediate | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | High | |
| 4-Chloropyridine | Lowest | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Medium | |
| Buchwald-Hartwig | This compound | Highest | Pd₂(dba)₃ / BINAP | NaOtBu, K₃PO₄ | High |
| 4-Bromopyridine | Intermediate | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, Cs₂CO₃ | High | |
| 4-Chloropyridine | Lowest | Pd(OAc)₂ / BrettPhos or RuPhos | K₂CO₃, Cs₂CO₃ | Medium-High |
Mandatory Visualization: Reactivity Trend
References
A Comparative Guide to the Kinetics of Suzuki Coupling with Different Halopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of halopyridine substrate is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides an objective comparison of the kinetic performance of different halopyridines in Suzuki coupling reactions, supported by experimental data from various studies.
Understanding the Reactivity of Halopyridines
The reactivity of halopyridines in the Suzuki-Miyaura coupling is primarily governed by two key factors: the nature of the halogen atom and its position on the pyridine (B92270) ring. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The strength of this bond directly impacts the reaction rate, with weaker bonds leading to faster reactions.
The generally accepted order of reactivity for the halogens is: Iodo > Bromo > Chloro .[1] This is due to the decreasing bond dissociation energies of the C-I, C-Br, and C-Cl bonds, respectively. Consequently, iodopyridines are the most reactive substrates, often undergoing coupling under milder conditions, while chloropyridines are the least reactive and typically require more forcing conditions or specialized catalytic systems.[2]
The position of the halogen on the pyridine ring also plays a crucial role. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electron density at the carbon atoms. The 2- and 4-positions are more electron-deficient, making the C-X bond at these positions more susceptible to oxidative addition. The 3-position is less activated. Therefore, the general order of reactivity based on the halogen's position is: 2-halo ≈ 4-halo > 3-halo .[3]
Quantitative Comparison of Reaction Performance
Table 1: Comparison of Suzuki Coupling Performance for Various Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 95 | Not Reported | [4] |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 85 | Not Reported | [4] |
| 4-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 / 24 | 88 | Not Reported | [5] |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 80 / 2 | 98 | Not Reported | [2] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 80 / 6 | 92 | Not Reported | [2] |
| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 80 / 2 | 97 | Not Reported | [2] |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 0.5 | 95 | Not Reported | [3] |
| 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 1 | 93 | Not Reported | [3] |
| 4-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 0.5 | 96 | Not Reported | [3] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 / 2 | 92 | Not Reported | [6] |
Note: The data presented in this table is compiled from different sources and the reaction conditions are not identical. Therefore, a direct comparison of yields and reaction times should be made with caution. The Turnover Frequency (TOF) is a measure of the catalyst's efficiency and is defined as the number of moles of product formed per mole of catalyst per unit time. Unfortunately, this data is not consistently reported across the literature for these specific reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura coupling of a halopyridine and for monitoring the reaction kinetics.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a generalized procedure that can be adapted for different halopyridines.
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Kinetic Study of Suzuki Coupling
This protocol outlines a general method for monitoring the kinetics of a Suzuki coupling reaction.
Materials:
-
Reactants, catalyst, base, and solvent as described in the general procedure.
-
Internal standard (e.g., dodecane, a compound that does not react under the reaction conditions).
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column and detector.
-
Autosampler vials.
Procedure:
-
Set up the reaction as described in the general procedure, including the addition of a known amount of an internal standard.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a small amount of water and an organic solvent like ethyl acetate).
-
Filter the quenched aliquot through a small plug of silica gel to remove the catalyst and salts.
-
Analyze the filtrate by GC or HPLC to determine the concentrations of the starting material, product, and internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of the concentration vs. time plot. By performing a series of experiments with varying concentrations of reactants and catalyst, the reaction orders and rate constants can be determined.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating 4-Iodopyridine Reaction Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the validation of products derived from 4-iodopyridine reactions, supported by experimental data and detailed protocols.
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, as well as nucleophilic substitution reactions. These reactions yield a diverse array of substituted pyridine (B92270) derivatives, which are common motifs in pharmaceuticals and other biologically active compounds. Given the potential for isomerism and unexpected reaction pathways, rigorous structural validation of the resulting products is a critical step in the research and development process.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][2] It provides precise and unambiguous information on bond lengths, bond angles, and stereochemistry, offering unequivocal proof of a compound's structure.
Experimental Workflow for Single-Crystal X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.
References
A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Halopyridines
The functionalization of the pyridine (B92270) ring is a critical transformation in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions of 4-halopyridines being a versatile and efficient method for this purpose.[1] The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is paramount to the success of these reactions, heavily influencing yields, selectivity, and the range of compatible substrates.[1] This guide offers a comparative overview of common palladium catalysts for coupling reactions with 4-halopyridines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. For 4-halopyridines, these reactions are instrumental in introducing a diverse array of substituents at a key position on the pyridine core.[1] Prominent examples of such transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1]
The general catalytic cycle for these reactions involves the oxidative addition of the 4-halopyridine to a Pd(0) species. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination, which yields the desired functionalized pyridine and regenerates the active Pd(0) catalyst.[1][2] The efficiency of each step is highly dependent on the chosen palladium precursor and, most importantly, the associated ligands.[3]
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction and the nature of the 4-halopyridine (4-chloro-, 4-bromo-, or 4-iodopyridine). The reactivity of the carbon-halogen bond follows the trend I > Br > Cl, making chloropyridines the most challenging substrates to activate.[1] For routine couplings of 4-bromo- and 4-iodopyridines, traditional catalysts like Pd(PPh₃)₄ often provide good to excellent yields. However, for the less reactive 4-chloropyridines, more advanced catalyst systems employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are generally required.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a 4-halopyridine and an organoboron compound. The choice of catalyst is crucial for achieving high efficiency, especially with less reactive chloro- and bromopyridines.
| 4-Halopyridine | Boronic Acid | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 |
| 4-Bromopyridine (B75155) | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 16 | 85[4] |
| This compound | Phenylboronic acid | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[5] |
| 2,4-Dichloropyridine | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | 1,4-Dioxane | RT | 24 | 90 (regioselective at C4)[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, coupling a 4-halopyridine with an amine. The ligand plays a critical role in preventing catalyst inhibition by the pyridine nitrogen and facilitating the C-N bond-forming reductive elimination.[6]
| 4-Halopyridine | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Morpholine (B109124) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | 92[3] |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 | 24 | 95 |
| 4-Bromopyridine | Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 12 | 88 |
| This compound | n-Butylamine | Pd(OAc)₂ | P(o-tolyl)₃ | K₃PO₄ | Toluene | 110 | 18 | 85 |
Sonogashira Coupling
The Sonogashira reaction couples a 4-halopyridine with a terminal alkyne to form a C(sp²)-C(sp) bond. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed.
| 4-Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 4-Chloropyridine | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 24 | 75 | | 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 90 | | this compound | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | (solvent-free) | 100 | 0.5 | 94[7] | | this compound | 3-Ethynylpyridine | Pd/NHC / CuI | Et₃N | THF | RT | 12 | 85[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for key palladium-catalyzed coupling reactions with 4-halopyridines.
Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[4]
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.[4]
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive pressure of inert gas.[4]
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.[4]
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).[4] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4] Combine the organic layers and wash with brine (20 mL).[4]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Buchwald-Hartwig Amination of 4-Chloropyridine with Morpholine
Reaction Setup: Under a nitrogen atmosphere, a 2-necked flask is charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[3]
Reagent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (B122035) (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.).[3]
Reaction: Stir the resulting mixture at reflux for 6 hours.[3]
Work-up and Purification: After cooling, concentrate the solution under reduced pressure and purify the crude product by column chromatography.[3]
Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), phenylacetylene (1.2 mmol), and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (3.0 eq.).[7]
Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) to the mixture.[7]
Reaction: Heat the solvent-free mixture at 100 °C for the specified time.[7]
Work-up and Purification: After the reaction is complete, the crude product can be purified by column chromatography.
Visualizing Catalytic Processes
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different palladium catalysts for a specific 4-halopyridine functionalization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Purity of Synthesized 4-Iodopyridine: A Comparative Guide to GC-MS, HPLC-UV, and qNMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 4-iodopyridine.
This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the strengths and limitations of each method to assist in selecting the most appropriate technique for specific analytical needs.
At a Glance: Method Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with UV absorbance detection. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds. | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. | Applicable to any soluble compound containing NMR-active nuclei. Provides structural and quantitative information. |
| Sample Volatility | Required; the sample must be vaporized without decomposition. | Not required. | Not required. |
| Thermal Stress | High; requires elevated temperatures for vaporization, which can pose a risk of degradation for some analytes. | Low; analysis is typically performed at or near room temperature. | Generally performed at room temperature. |
| Detection | Mass Spectrometry (MS) provides structural information and high sensitivity. | UV-Vis detection provides quantitative data based on light absorption. | NMR spectroscopy provides detailed structural information and direct quantification without the need for identical reference standards. |
| Sensitivity | Typically offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Method-dependent, generally providing good sensitivity for quantitative analysis. | Lower intrinsic sensitivity compared to MS, but can be improved with higher field magnets and cryoprobes. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.
Instrumentation: A standard GC-MS system.
Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyridine (B92270) derivatives.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (to enhance sensitivity for impurity analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis: Purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all detected components.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a versatile and widely used technique for purity determination, particularly for compounds that are not amenable to GC due to low volatility or thermal instability.[1][2]
Instrumentation: An HPLC system equipped with a UV detector.
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for pyridine derivatives.[1][2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with an additive like 0.1% formic acid or a phosphate (B84403) buffer to ensure good peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is generally suitable.
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy Analysis
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[3][4]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Acquisition Time: At least 3 seconds.
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Performance Comparison
The following table provides a summary of expected performance characteristics for each method. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | ~0.1-1 µg/mL | ~0.1-1 µg/mL | ~10-50 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5-5 µg/mL | ~0.5-5 µg/mL | ~50-200 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Precision (RSD) | < 5% | < 2% | < 1% |
| Reported Purity Range | Typically >95% | Typically >95% | Can provide a highly accurate absolute purity value. |
Visualizing the Workflow
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for determining the purity of this compound using GC-MS.
Conclusion
The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for identifying and quantifying volatile impurities, providing high sensitivity and structural information. However, the thermal lability of the compound must be considered.
-
HPLC-UV is a robust and versatile method suitable for routine purity assessments, especially if non-volatile impurities are expected. It is generally less destructive than GC.
-
qNMR offers the distinct advantage of being a primary ratio method, providing a highly accurate, absolute purity value without the need for a specific this compound reference standard. While less sensitive than chromatographic methods, its high precision and structural information make it a powerful tool for certifying the purity of reference materials.
For a comprehensive purity profile, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine quality control and to screen for impurities, while qNMR can be used to establish the absolute purity of a batch.
References
Unraveling the Mechanisms of 4-Iodopyridine Reactions: A Computational DFT Perspective
A Comparative Guide for Researchers in Drug Discovery and Catalysis
The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, 4-iodopyridine stands out as a versatile building block, readily participating in a range of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. Understanding the intricate mechanisms of these transformations is paramount for optimizing reaction conditions, predicting outcomes, and designing novel catalysts. This guide provides a comparative overview of computational Density Functional Theory (DFT) studies on the mechanisms of three pivotal reactions involving this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Comparative Analysis of Reaction Mechanisms
The general reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions, as suggested by DFT calculations, often follows the order of C-I > C-Br > C-Cl for the oxidative addition step, which is frequently the rate-determining step.[1] This is attributed to the weaker carbon-iodine bond, making it more susceptible to cleavage by the palladium catalyst.
| Reaction Type | Key Mechanistic Steps | Rate-Determining Step (Generally) | DFT-Derived Insights for Halopyridines |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition or Transmetalation | DFT calculations on halopyridines indicate that the reactivity order is I > Br > Cl. The position of the halogen on the pyridine ring also influences reactivity, with the 4-position often being highly reactive.[1] |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (from copper acetylide), Reductive Elimination | Oxidative Addition | DFT studies on related aryl halides show that the oxidative addition of the C-X bond to the Pd(0) catalyst is a critical step. The energy barrier for this step is influenced by the nature of the halide and the electronic properties of the aryl group. |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Oxidative Addition or Reductive Elimination | For electron-rich aryl halides, reductive elimination can be the slower step. However, for substrates like this compound, oxidative addition is expected to be a key energetic hurdle. |
Note: The quantitative data presented above is a generalized summary based on available literature. Direct comparison of activation energies is challenging due to variations in computational methods and model systems across different studies.
Experimental and Computational Protocols
The insights presented in this guide are derived from DFT calculations. A typical computational protocol for studying these reaction mechanisms involves the following steps:
-
Model System Definition: The reactants (e.g., this compound, coupling partner), catalyst (e.g., a palladium complex with phosphine (B1218219) ligands), and solvent are defined.
-
Geometry Optimization: The 3D structures of all stationary points (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Solvation Modeling: The effect of the solvent is typically included using a polarizable continuum model (PCM) or by including explicit solvent molecules.
A common choice of methodology in the literature for such studies includes the B3LYP functional with a mixed basis set, such as LANL2DZ for the metal and a Pople-style basis set (e.g., 6-31G(d)) for the other atoms.
Visualizing the Catalytic Cycles
To aid in the understanding of these complex multi-step reactions, generalized catalytic cycles are presented below using Graphviz.
References
spectroscopic comparison of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic characteristics of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate understanding and application in research and development.
The substitution pattern of the iodine atom on the pyridine (B92270) ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the iodopyridine isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of the key spectroscopic data for 2-iodopyridine, 3-iodopyridine, and this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the iodine atom dramatically affects the chemical shifts and coupling constants of the pyridine ring protons. The electron-withdrawing nature of the nitrogen atom and the heavy atom effect of iodine are the primary factors governing these variations. In general, protons alpha to the nitrogen atom are the most deshielded, appearing at the highest chemical shift (ppm).
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Iodopyridine | - | ~7.65 (dd) | ~6.75 (ddd) | ~7.25 (ddd) | ~8.15 (ddd) |
| 3-Iodopyridine | ~8.50 (dd) | - | ~7.90 (dt) | ~7.10 (ddd) | ~8.45 (dd) |
| This compound | ~8.42 (m) | ~7.61 (m) | - | ~7.61 (m) | ~8.42 (m) |
Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, 'dd' a doublet of doublets, 'dt' a doublet of triplets, and 'ddd' a doublet of doublet of doublets. The coupling constants (J) for these multiplets are typically in the range of 1-8 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide direct information about the carbon skeleton of the iodopyridine isomers. The carbon atom directly attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect. The electronegativity of the nitrogen atom causes a downfield shift for the adjacent carbon atoms.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Iodopyridine | ~159.9 | ~139.3 | ~122.9 | ~131.2 | ~150.1 |
| 3-Iodopyridine | ~152.1 | ~95.7 | ~145.4 | ~124.0 | ~147.8 |
| This compound | ~151.1 | ~127.5 | ~109.8 | ~127.5 | ~151.1 |
Infrared (IR) Spectroscopy
The IR spectra of the iodopyridines are characterized by vibrations of the pyridine ring and the C-I bond. The key absorption bands are summarized below.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C, C=N stretch (aromatic ring) (cm⁻¹) | C-I stretch (cm⁻¹) |
| 2-Iodopyridine | ~3050-3000 | ~1570, 1450, 1420 | ~650 |
| 3-Iodopyridine | ~3080-3020 | ~1570, 1460, 1410 | ~670 |
| This compound | ~3060-3010 | ~1570, 1470, 1380 | ~660 |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of the iodopyridine isomers results in the formation of a molecular ion (M⁺) and characteristic fragment ions. The molecular ion peak for all three isomers is observed at m/z 205. Common fragmentation pathways involve the loss of iodine (I) and hydrogen cyanide (HCN).
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Iodopyridine | 205 | 78 ([M-I]⁺), 51 ([C₄H₃]⁺) |
| 3-Iodopyridine | 205 | 78 ([M-I]⁺), 51 ([C₄H₃]⁺) |
| This compound | 205 | 78 ([M-I]⁺), 51 ([C₄H₃]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the iodopyridine isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is typically recorded using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the iodopyridine isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer is operated in electron impact (EI) mode with an ionization energy of 70 eV.
Visualization of Experimental Workflow and Spectroscopic Logic
To illustrate the process of spectroscopic analysis and the logical relationship between the iodine position and the resulting spectral shifts, the following diagrams are provided.
Quantitative NMR (qNMR) for Assaying 4-Iodopyridine Reaction Yield: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of reaction yield is a critical aspect of chemical synthesis. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy—for assaying the reaction yield of 4-iodopyridine.
Introduction to qNMR in Reaction Monitoring
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of substances.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By incorporating an internal standard with a known concentration into a reaction mixture, the concentration of reactants and products, and consequently the reaction yield, can be accurately determined without the need for substance-specific calibration curves.[2] This makes qNMR particularly advantageous in early-stage drug development where pure reference standards of all reaction components may not be readily available.[2]
Comparison of Analytical Techniques
The choice of an analytical method for reaction yield determination depends on several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the required accuracy, precision, and sensitivity. Below is a comparative summary of qNMR and its alternatives for the analysis of a hypothetical reaction involving this compound.
| Parameter | qNMR | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Principle | Molar concentration is directly proportional to the signal integral relative to an internal standard.[1] | Separation based on polarity, followed by UV detection. Quantification via calibration curve.[3] | Separation based on volatility and polarity, with mass spectrometric detection. Quantification via calibration curve.[4] | Absorbance of light is proportional to the concentration (Beer-Lambert Law).[5][6] |
| Accuracy | High (typically 98-102% recovery).[7][8] | High (typically 97-103% recovery), dependent on calibration standards.[9] | High (typically 95-105% recovery), dependent on calibration and potential for thermal degradation.[10] | Moderate to High, can be affected by matrix effects and overlapping spectra.[11] |
| Precision (%RSD) | Excellent (<1-2%).[12] | Excellent (<2-5%).[9] | Excellent (<5%).[4] | Good (2-10%). |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1 µg/mL[3] | ~0.01 µg/mL[10] | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~5-30 µg/mL | ~0.3 µg/mL[3] | ~0.03 µg/mL[10] | ~0.5-3 µg/mL |
| Sample Throughput | Moderate (5-15 min per sample).[2] | Low to Moderate (10-30 min per sample). | Low to Moderate (20-40 min per sample).[13] | High (1-5 min per sample). |
| Need for Reference Standards | Not required for all components (only internal standard).[2] | Required for all quantified components. | Required for all quantified components. | Required for all quantified components. |
| Non-destructive | Yes | No | No | Yes |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.
Objective: To determine the reaction yield by quantifying the consumption of this compound and the formation of the product using an internal standard.
Materials:
-
Reaction mixture containing this compound and its product.
-
Internal Standard (IS): e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid (must have signals that do not overlap with reactant or product signals).
-
Deuterated solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
NMR tubes.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known volume or weight of the reaction mixture to the vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A calibrated 90° pulse angle.
-
Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the this compound, the product, and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (mₛ / mₓ) * Pₛ
-
Where: C = concentration, I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity, x = analyte, and s = internal standard.
-
-
Determine the reaction yield based on the initial amount of the limiting reagent.
-
Objective: To separate and quantify this compound and its product to determine the reaction yield.
Materials:
-
Reaction mixture.
-
Reference standards of this compound and the product.
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).
-
Buffers (e.g., formic acid, ammonium (B1175870) formate).
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column (e.g., C18 reversed-phase column).
Procedure:
-
Method Development:
-
Develop a separation method that provides good resolution between the this compound, product, and any other reaction components. A typical starting point for pyridine (B92270) derivatives could be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.[3]
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for both this compound and the product.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Inject the sample into the HPLC system.
-
Identify and integrate the peaks corresponding to this compound and the product based on their retention times.
-
-
Calculation:
-
Determine the concentration of each component in the diluted sample using the calibration curves.
-
Calculate the reaction yield based on the initial concentration of the limiting reagent.
-
Objective: To separate, identify, and quantify volatile components of the reaction mixture.
Materials:
-
Reaction mixture.
-
Reference standards of this compound and the product.
-
High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate).
-
Internal standard (optional but recommended for better accuracy).
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
Procedure:
-
Method Development:
-
Optimize the GC temperature program to achieve good separation of the reaction components. For pyridine derivatives, an initial temperature of around 70°C followed by a ramp is a common starting point.[13]
-
-
Calibration:
-
Prepare standard solutions of this compound and the product, with an internal standard if used.
-
Analyze the standards to create calibration curves.
-
-
Sample Analysis:
-
Dilute a sample of the reaction mixture in a suitable solvent.
-
Inject the sample into the GC-MS.
-
Identify the components by their retention times and mass spectra.
-
-
Quantification:
-
Quantify the components using the integrated peak areas and the calibration curves.
-
Calculate the reaction yield.
-
Objective: To determine the concentration of a UV-active component (e.g., the product) to monitor the reaction progress.
Materials:
-
Reaction mixture.
-
Reference standard of the component to be quantified.
-
UV-transparent solvent.
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Wavelength Selection:
-
Calibration:
-
Prepare a series of standard solutions of the pure component and measure their absorbance at the λₘₐₓ.
-
Create a calibration curve based on the Beer-Lambert law (Absorbance vs. Concentration).
-
-
Sample Analysis:
-
Dilute an aliquot of the reaction mixture so that the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the component using the calibration curve.
-
Calculate the reaction yield. This method is most effective when the product has a distinct λₘₐₓ from the reactants.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Safety Operating Guide
Proper Disposal of 4-Iodopyridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4-Iodopyridine can ensure laboratory safety and regulatory compliance with the following essential disposal procedures. This guide provides a comprehensive overview of safe handling, waste accumulation, and final disposal methods for this halogenated pyridine (B92270). Adherence to these protocols is critical to minimize environmental impact and protect personnel from potential hazards.
This compound is classified as a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, regional, and national regulations.[3][4][5] Under no circumstances should it be discarded down the drain or in regular solid waste streams.[6][7]
Quantitative Data on Disposal Parameters
While specific quantitative disposal parameters for this compound are not extensively documented, the following table provides data for pyridine, a closely related parent compound, which can serve as a guideline for thermal destruction methods.
| Parameter | Value | Compound | Disposal Method |
| Rotary Kiln Incineration Temperature | 820°C - 1600°C | Pyridine | Incineration |
| Liquid Injection Incineration Temperature | 650°C - 1600°C | Pyridine | Incineration |
| Fluidized Bed Incineration Temperature | 450°C - 980°C | Pyridine | Incineration |
Data sourced from general guidelines for pyridine waste disposal.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or PVA recommended), safety goggles, and a fully buttoned lab coat when handling this compound.[9]
-
Conduct all operations involving this compound, including waste collection, in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
2. Waste Segregation and Container Selection:
-
Establish a dedicated waste container specifically for "Halogenated Organic Waste".[6]
-
Crucially, do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents. [6][9]
-
Select a chemically compatible, leak-proof waste container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6]
3. Waste Container Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[6]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).[6]
-
The words "Hazardous Waste".[6]
-
An indication of the specific hazards (e.g., "Toxic," "Irritant").[6]
-
The date when the first waste is added (accumulation start date).[6]
-
The name and contact information of the responsible researcher or laboratory manager.[6]
-
4. On-Site Accumulation:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area that is at or near the point of waste generation.[6]
-
The container must be kept tightly closed at all times, except when adding waste.[6]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate potential spills.[6]
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion.[10]
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert substance like vermiculite (B1170534) or sand.[6]
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4][9]
-
For larger spills, evacuate the area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department.[7][9]
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Complete all required waste disposal forms accurately and comprehensively.[6]
-
Chemical waste generators are responsible for correctly classifying the waste according to all applicable regulations.[4][5]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Iodopyridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Iodopyridine. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| Protection Type | Specific PPE Required | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield should be worn in situations with a high risk of splashing. | To protect against serious eye irritation or damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A chemical protective suit or lab coat. | To prevent skin irritation upon contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood is required.[1][2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation from dust or vapors. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 15854-87-2 | [1][6] |
| Molecular Formula | C5H4IN | [2][6] |
| Molecular Weight | 205.00 g/mol | [4][6] |
| Appearance | White to light yellow crystals or powder.[5] Off-white solid.[2] | [2][5] |
| Melting Point | 94-99 °C | [5][6] |
| Boiling Point | 212-215 °C | [5] |
| Solubility | Readily soluble in methanol, ethanol, and acetone. | [5] |
| Storage Temperature | -20°C, sealed and away from light. | [5][6] |
Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure and ensure safe handling of this compound throughout common laboratory procedures.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Store: Store the container in a cool, dry, and dark place, such as a freezer at -20°C.[5][6] It should be kept in a well-ventilated area, away from incompatible materials like strong oxidants and acids.[5] The storage area should be locked.[1][2]
Weighing and Preparing Solutions
-
Work Area Preparation: Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of dust.[5]
-
PPE: Don a full set of the required PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Weighing: Use a disposable weighing boat to prevent contamination of balances. Handle the solid with a clean spatula. Avoid creating dust.
-
Solution Preparation: Slowly add the weighed this compound to the desired solvent in a suitable container. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Cleanup: After use, decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated wipes in the designated solid hazardous waste container.
Spill and Emergency Procedures
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with an inert absorbent material (e.g., sand or vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused this compound, contaminated gloves, weighing boats, and absorbent materials. Place these in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed container for liquid hazardous waste.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste treatment company.[5] Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
